Menin-MLL inhibitor 19
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl N-[[1-(2-amino-2-oxoethyl)-2-oxo-3H-benzimidazol-5-yl]methyl]-N-[2-[6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl]-2-azaspiro[3.4]octan-6-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34F3N7O4S/c1-28(2,3)44-27(43)39(12-17-4-5-22-21(8-17)37-26(42)40(22)13-23(34)41)18-6-7-29(10-18)14-38(15-29)24-20-9-19(11-30(31,32)33)45-25(20)36-16-35-24/h4-5,8-9,16,18H,6-7,10-15H2,1-3H3,(H2,34,41)(H,37,42) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUBBZUWVZBXTGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1=CC2=C(C=C1)N(C(=O)N2)CC(=O)N)C3CCC4(C3)CN(C4)C5=C6C=C(SC6=NC=N5)CC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34F3N7O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
645.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Discovery and Synthesis of Menin-MLL Inhibitor 19: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The interaction between menin and the mixed-lineage leukemia (MLL) protein is a critical driver in a subset of acute leukemias, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the discovery, synthesis, and preclinical evaluation of Menin-MLL inhibitor 19 (also referred to as MIV-6), a potent small molecule antagonist of this protein-protein interaction. We will delve into the structure-activity relationships, quantitative biological data, detailed experimental protocols, and the synthetic chemistry underpinning this important compound class. This document is intended to serve as a comprehensive resource for researchers in oncology, hematology, and medicinal chemistry.
Introduction: The Menin-MLL Interaction as a Therapeutic Target
Chromosomal translocations involving the MLL gene are hallmarks of aggressive acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL), particularly in infants.[1][2] These rearrangements generate oncogenic MLL fusion proteins that are dependent on a direct interaction with the nuclear scaffold protein menin for their leukemogenic activity.[2][3] Menin, encoded by the MEN1 gene, acts as an essential oncogenic cofactor by binding to the N-terminus of MLL (a region retained in all MLL fusion proteins) and tethering the fusion protein complex to chromatin.[2][3] This aberrant recruitment leads to the upregulation of key target genes, such as HOXA9 and MEIS1, which drives uncontrolled cell proliferation and blocks hematopoietic differentiation.[2][3][4]
The critical nature of the menin-MLL interaction for leukemogenesis validates it as a prime target for therapeutic intervention.[2][5] Disrupting this protein-protein interaction (PPI) with a small molecule inhibitor offers a targeted therapeutic strategy to reverse the oncogenic gene expression program and eradicate MLL-rearranged (MLL-r) leukemia cells.[1][3][6]
Discovery and Optimization
This compound (MIV-6) belongs to a novel aminomethylpiperidine class of compounds. Its discovery originated from a high-throughput screening (HTS) campaign of approximately 288,000 small molecules.[5] The initial hit, MIV-1, showed modest inhibitory activity (IC50 = 10.8 μM). A subsequent structure-guided medicinal chemistry effort, leveraging co-crystal structures of inhibitors bound to menin, led to significant potency improvements.[5]
This optimization process involved exploring the structure-activity relationship (SAR) to enhance binding affinity. The key pharmacophore was identified as mimicking the critical interactions of the MLL-derived peptide with menin, particularly the residues Phe9, Pro10, and Pro13.[5] The development from the initial hit to the highly potent MIV-6 (inhibitor 19) involved modifications that improved occupation of key hydrophobic pockets on the menin surface.[5] The resolution of the racemic mixture of inhibitor 19 yielded the even more potent R-enantiomer, MIV-6R.[5]
Quantitative Biological Data
The aminomethylpiperidine series, including inhibitor 19 (MIV-6), demonstrates potent and specific activity against the menin-MLL interaction and in MLL-rearranged leukemia cell lines. The data below summarizes the key in vitro potency metrics.
| Compound | Target/Assay | IC50 (nM) | Kd (nM) | Cell Line (if applicable) | Reference |
| MIV-6 (racemic 19) | Menin-MLL Interaction (FP Assay) | 67 | - | N/A | [5] |
| MIV-6R | Menin-MLL Interaction (FP Assay) | 56 | 85 | N/A | [5] |
| Compound 19 | Cell Proliferation (MTT Assay) | 2.3 | - | MV4;11 (MLL-AF4) | [4][7] |
| Compound 19 | Cell Proliferation (MTT Assay) | 49 | - | MOLM-13 (MLL-AF9) | [4][7] |
| VTP50469 | Cell Proliferation (GI50) | 13-37 | - | MLL-r cell lines | [3] |
| MI-503 | Menin-MLL Interaction | 14 | 9 | N/A | [8] |
Note: "Compound 19" in references[4] and[7] refers to a covalent inhibitor developed from a different scaffold than MIV-6, but is included for comparative context on high-potency inhibitors. MIV-6 is explicitly labeled as compound 19 in its primary discovery paper[5].
Synthesis of Aminomethylpiperidine 19 (MIV-6)
The synthesis of the aminomethylpiperidine core of inhibitor 19 is a multi-step process. While specific patent literature (WO2019120209A1) contains the detailed synthesis, the general approach involves the construction of a substituted piperidine ring, followed by the introduction of the aminomethyl group and coupling with the other aromatic fragments of the molecule. A representative, generalized scheme is outlined below.
A detailed, step-by-step synthetic protocol requires access to the specific patent or publication's supplementary information. The following is a conceptual outline based on typical organic synthesis methods for such scaffolds.
Conceptual Synthetic Scheme:
-
Piperidine Core Formation: Construction of the disubstituted piperidine ring, often via methods like reductive amination or multicomponent reactions to install the necessary stereocenters.
-
Functional Group Interconversion: Modification of functional groups on the piperidine ring to prepare for the introduction of the aminomethyl side chain. This may involve protection/deprotection steps.
-
Introduction of Aminomethyl Group: Typically achieved through reduction of a nitrile or an amide precursor.
-
Coupling Reactions: Final assembly of the molecule through coupling reactions (e.g., Suzuki, Buchwald-Hartwig, or amide bond formation) to attach the various aromatic and heterocyclic components to the piperidine core.
-
Chiral Resolution: For obtaining single enantiomers like MIV-6R, chiral supercritical fluid chromatography (SFC) is employed to separate the racemic mixture.[5]
Key Experimental Protocols
Fluorescence Polarization (FP) Binding Assay
This assay is used to measure the inhibitory potency of compounds on the menin-MLL protein-protein interaction in a biochemical context.
-
Reagents: Purified recombinant menin protein, a fluorescein-labeled MLL-derived peptide probe (e.g., FAM-MBM1).
-
Procedure:
-
A constant concentration of menin and the fluorescent MLL peptide are incubated together in an appropriate buffer, allowing them to bind and result in a high fluorescence polarization signal.
-
Test compounds (e.g., inhibitor 19) are serially diluted and added to the menin-peptide mixture.
-
If the test compound binds to menin and displaces the fluorescent peptide, the peptide will tumble more freely in solution, leading to a decrease in the polarization signal.
-
The plate is incubated to reach equilibrium and then read on a plate reader capable of measuring fluorescence polarization.
-
-
Data Analysis: The decrease in polarization is plotted against the compound concentration, and the data is fitted to a dose-response curve to calculate the IC50 value.
Cell Proliferation (MTT) Assay
This colorimetric assay determines the effect of inhibitors on the viability and proliferation of leukemia cell lines.
-
Cell Culture: MLL-rearranged leukemia cell lines (e.g., MV4;11, MOLM-13) and MLL-wild-type control cell lines are seeded in 96-well plates at a predetermined density.
-
Treatment: Cells are treated with a serial dilution of the test compound or DMSO as a vehicle control.
-
Incubation: The plates are incubated for a specified period (e.g., 3-7 days) under standard cell culture conditions (37°C, 5% CO2).
-
MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable, metabolically active cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance of the purple solution is measured using a microplate spectrophotometer (typically at ~570 nm).
-
Analysis: Absorbance values are normalized to the vehicle control, and the results are plotted against compound concentration to determine the GI50 or IC50 value (the concentration that inhibits cell growth by 50%).
Quantitative Real-Time PCR (qRT-PCR)
This technique is used to measure changes in the expression of MLL target genes like HOXA9 and MEIS1 following inhibitor treatment.
-
Cell Treatment: MLL-r cells are treated with the inhibitor or vehicle control for a defined period (e.g., 48-72 hours).
-
RNA Extraction: Total RNA is isolated from the cells using a commercial kit.
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
PCR Amplification: The cDNA is used as a template in a PCR reaction with primers specific for the target genes (HOXA9, MEIS1) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization. A fluorescent dye (e.g., SYBR Green) or a fluorescent probe is included in the reaction.
-
Data Collection: The reaction is run in a real-time PCR machine, which monitors the fluorescence increase in real-time as the DNA is amplified.
-
Analysis: The cycle threshold (Ct) value for each gene is determined. The relative expression of the target genes is calculated using the ΔΔCt method, normalizing to the housekeeping gene and comparing the treated samples to the vehicle control.
Conclusion
This compound (MIV-6) and related compounds represent a promising class of targeted therapies for MLL-rearranged leukemias.[5] Born from a large-scale screening effort and refined through meticulous structure-based design, these inhibitors effectively block the critical menin-MLL protein-protein interaction.[5] They demonstrate low nanomolar potency in biochemical and cellular assays, selectively inhibit the proliferation of MLL-r leukemia cells, and induce the downregulation of key oncogenic target genes.[4][5][7] The data and protocols presented in this guide highlight the robust preclinical validation of this therapeutic strategy and provide a foundational resource for further research and development in this area.
References
- 1. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Menin-MLL Inhibitors Reverse Oncogenic Activity of MLL Fusion Proteins in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. Discovery of M-1121 as an orally active covalent inhibitor of menin-MLL interaction capable of achieving complete and long-lasting tumor regression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. What are the new molecules for menin inhibitors? [synapse.patsnap.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. aacrjournals.org [aacrjournals.org]
The Core Mechanism of Menin-MLL Inhibitor 19: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of Menin-MLL inhibitor 19, a potent and covalent antagonist of the Menin-Mixed Lineage Leukemia (MLL) protein-protein interaction (PPI). This document outlines the inhibitor's role in disrupting oncogenic signaling in specific leukemia subtypes, presents key quantitative data, details relevant experimental protocols, and visualizes the underlying biological pathways and experimental workflows.
Introduction to the Menin-MLL Interaction in Leukemia
The interaction between the protein Menin and the N-terminal region of MLL (also known as KMT2A) is a critical driver in certain types of acute leukemia, particularly those with MLL gene rearrangements (MLL-r) or mutations in the nucleophosmin (NPM1) gene.[1][2] MLL fusion proteins, resulting from chromosomal translocations, require Menin as a cofactor to bind to chromatin and upregulate the expression of target genes like HOXA9 and MEIS1.[1][3][4] This aberrant gene expression leads to a blockage in hematopoietic differentiation and uncontrolled proliferation of leukemic cells.[4][5] Consequently, inhibiting the Menin-MLL interaction has emerged as a promising therapeutic strategy for these aggressive leukemias.[1][6]
Mechanism of Action of this compound
This compound is a small molecule designed to specifically disrupt the Menin-MLL interaction. Its mechanism of action is multifaceted, involving direct binding to Menin and subsequent downstream effects on gene regulation and cellular processes.
Covalent Binding to Menin
A key feature of inhibitor 19 is its covalent mode of action. The compound is designed with a Michael acceptor group that forms a covalent bond with a specific cysteine residue, Cysteine 329, located within the MLL binding pocket of the Menin protein.[7][8] This irreversible binding effectively blocks the docking of the MLL fusion protein to Menin, thereby preventing the formation of the oncogenic complex.[7][8]
Downregulation of Oncogenic Gene Expression
By disrupting the Menin-MLL interaction, inhibitor 19 prevents the recruitment of the MLL fusion protein complex to its target gene promoters.[1] This leads to a dose-dependent downregulation of the transcription of key oncogenes, most notably HOXA9 and MEIS1.[7][8] The suppression of these genes is a primary contributor to the anti-leukemic effects of the inhibitor.[1][9]
Induction of Cellular Differentiation and Apoptosis
The downstream consequence of inhibiting the Menin-MLL pathway and suppressing target gene expression is the induction of differentiation in leukemic blasts.[1][9] In MLL-rearranged acute myeloid leukemia (AML) cell lines, treatment with Menin-MLL inhibitors leads to an increase in differentiation markers such as CD11b.[9] In some MLL-rearranged acute lymphoblastic leukemia (ALL) cell lines, the inhibitor can also induce apoptosis.[9]
Quantitative Data for this compound
The potency of this compound has been characterized through various in vitro assays. The following table summarizes the key quantitative data.
| Parameter | Cell Line | Value | Reference |
| IC₅₀ (Cell Proliferation) | MV4;11 (MLL-AF4) | 2.3 nM | [7][8] |
| IC₅₀ (Cell Proliferation) | MOLM-13 (MLL-AF9) | 49 nM | [7][8] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanism of action and the methods used for its characterization, the following diagrams have been generated.
Caption: Signaling pathway of Menin-MLL interaction and its inhibition by compound 19.
Caption: Experimental workflow for characterizing the activity of this compound.
Detailed Experimental Protocols
The following are generalized protocols for the key experiments used to characterize this compound, based on standard laboratory practices and information inferred from the cited literature.
Fluorescence Polarization (FP)-Based Binding Assay
This assay is used to determine the binding affinity of the inhibitor to Menin.
Principle: A fluorescently labeled MLL-derived peptide is incubated with recombinant Menin. The binding of the large Menin protein to the small fluorescent peptide results in a slower rotation and thus a higher fluorescence polarization signal. An inhibitor that displaces the fluorescent peptide will cause a decrease in the polarization signal.
Protocol:
-
Reagents and Materials:
-
Recombinant human Menin protein.
-
Fluorescein-labeled MLL peptide (e.g., MLL4-43).
-
Assay Buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT).
-
This compound (serially diluted).
-
384-well black plates.
-
Plate reader with fluorescence polarization capabilities.
-
-
Procedure:
-
Add a fixed concentration of recombinant Menin and fluorescein-labeled MLL peptide to the wells of a 384-well plate.
-
Add serial dilutions of this compound to the wells. Include DMSO as a vehicle control.
-
Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization using a plate reader.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which represents the concentration of inhibitor required to displace 50% of the fluorescent peptide.
-
Cell Proliferation Assay
This assay measures the effect of the inhibitor on the growth of leukemia cell lines.
Principle: The viability of cells is assessed after treatment with the inhibitor. A common method is the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
Protocol:
-
Reagents and Materials:
-
MLL-rearranged leukemia cell lines (e.g., MV4;11, MOLM-13).
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
This compound (serially diluted).
-
96-well white, clear-bottom plates.
-
CellTiter-Glo® reagent.
-
Luminometer.
-
-
Procedure:
-
Seed the leukemia cells into 96-well plates at a predetermined density.
-
Add serial dilutions of this compound to the wells. Include a DMSO vehicle control.
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Incubate for a short period to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luminescence readings to the DMSO control.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to calculate the IC₅₀ value, representing the concentration of inhibitor that reduces cell proliferation by 50%.
-
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This technique is used to quantify the changes in the expression of target genes (HOXA9, MEIS1) following inhibitor treatment.
Principle: RNA is extracted from treated cells, reverse-transcribed into complementary DNA (cDNA), and then the amount of specific cDNA is amplified and quantified in real-time using a fluorescent dye or probe.
Protocol:
-
Reagents and Materials:
-
MLL-rearranged leukemia cell lines.
-
This compound.
-
RNA extraction kit (e.g., RNeasy Kit).
-
Reverse transcription kit.
-
SYBR Green or TaqMan-based qPCR master mix.
-
Primers specific for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH or ACTB).
-
Real-time PCR instrument.
-
-
Procedure:
-
Treat the leukemia cells with different concentrations of this compound or DMSO for a specified time (e.g., 24-48 hours).
-
Harvest the cells and extract total RNA using an RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Set up the qPCR reaction with the cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.
-
Run the qPCR reaction in a real-time PCR instrument.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and relative to the DMSO-treated control.
-
Conclusion
This compound represents a highly potent, covalent inhibitor of the Menin-MLL interaction. Its mechanism of action, centered on the irreversible binding to Menin and subsequent downregulation of key oncogenic drivers like HOXA9 and MEIS1, provides a strong rationale for its therapeutic potential in MLL-rearranged and NPM1-mutant leukemias. The quantitative data and experimental protocols outlined in this guide offer a comprehensive overview for researchers and drug development professionals working to advance this promising class of targeted therapies.
References
- 1. books.rsc.org [books.rsc.org]
- 2. Small Molecule Menin Inhibitors: Novel Therapeutic Agents Targeting Acute Myeloid Leukemia with KMT2A Rearrangement or NPM1 Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Menin-MLL Inhibitors Reverse Oncogenic Activity of MLL Fusion Proteins in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Discovery of M-1121 as an orally active covalent inhibitor of menin-MLL interaction capable of achieving complete and long-lasting tumor regression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Menin-MLL inhibitor 19 chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
The interaction between menin and the Mixed Lineage Leukemia (MLL) protein is a critical driver in certain types of acute leukemia. This has led to the development of small molecule inhibitors targeting this protein-protein interaction as a promising therapeutic strategy. Menin-MLL inhibitor 19, also identified as example A17 in patent WO2019120209A1, is a potent and specific inhibitor of this interaction. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, along with detailed experimental methodologies and an exploration of the relevant signaling pathways.
Chemical Structure and Physicochemical Properties
This compound is a complex heterocyclic molecule with a spirocyclic core. Its systematic IUPAC name is 2-[5-({--INVALID-LINK--amino}methyl)-2-hydroxy-1H-1,3-benzodiazol-1-yl]ethanimidic acid.
Chemical Structure:
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 2360487-93-8 | [1] |
| Molecular Formula | C30H34F3N7O4S | [1] |
| Molecular Weight | 645.7 g/mol | [1] |
| InChI Key | FUBBZUWVZBXTGJ-UHFFFAOYSA-N | |
| Purity | >98% | |
| Storage Temperature | 2-8 °C |
Biological Activity and Quantitative Data
While specific quantitative data for this compound is primarily found within patent literature, the compound has been designed and synthesized to exhibit potent inhibitory activity against the menin-MLL interaction. For context, other well-characterized menin-MLL inhibitors have demonstrated IC50 values in the low nanomolar range in biochemical assays and potent anti-proliferative effects in MLL-rearranged leukemia cell lines.
Further research is required to fully characterize the in vitro and in vivo efficacy of this compound. The following table includes representative data for other potent Menin-MLL inhibitors to provide a comparative context.
Table 2: Biological Activity of Representative Menin-MLL Inhibitors
| Inhibitor | Assay Type | Target/Cell Line | IC50 / Kd | Source |
| MI-2 | Fluorescence Polarization | Menin-MLL Interaction | IC50: 446 nM | [2] |
| Isothermal Titration Calorimetry | Menin Binding | Kd: 158 nM | [2] | |
| MI-503 | Fluorescence Polarization | Menin-MLL Interaction | IC50: 14.7 nM | [3] |
| Cell Viability (MTT) | MV4;11 (MLL-AF4) | GI50: ~250-570 nM | [3] | |
| VTP50469 | Binding Assay | Menin-MLL Interaction | Ki: 0.149 nM | [4] |
| Cell-Based Assay | MLL-rearranged cells | IC50: 10-20 nM | [4] |
Mechanism of Action and Signaling Pathway
The Menin-MLL interaction is crucial for the recruitment of the MLL fusion protein complex to chromatin, leading to the aberrant expression of target genes such as HOXA9 and MEIS1. These genes are critical for leukemogenesis and the maintenance of the leukemic state. Menin-MLL inhibitors, including inhibitor 19, function by competitively binding to a hydrophobic pocket on menin that is essential for its interaction with MLL. This disruption prevents the localization of the MLL fusion protein to its target gene promoters, thereby inhibiting the transcription of oncogenic genes and promoting the differentiation of leukemic cells.
Caption: The Menin-MLL signaling pathway and the mechanism of action of inhibitor 19.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize Menin-MLL inhibitors. These can be adapted for the specific evaluation of this compound.
Fluorescence Polarization (FP) Assay for Menin-MLL Interaction
This assay quantitatively measures the disruption of the Menin-MLL interaction by an inhibitor.
Methodology:
-
Reagents:
-
Recombinant human Menin protein.
-
Fluorescently labeled peptide corresponding to the MLL binding motif (e.g., FITC-MLL).
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% BSA, 0.01% Tween-20).
-
This compound (dissolved in DMSO).
-
-
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 384-well black plate, add the inhibitor dilutions, a fixed concentration of Menin protein, and the fluorescently labeled MLL peptide.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Measure the fluorescence polarization using a suitable plate reader.
-
-
Data Analysis:
-
Calculate the IC50 value by fitting the data to a four-parameter logistic equation.
-
Caption: Workflow for the Fluorescence Polarization (FP) assay.
Cell Viability Assay
This assay determines the effect of the inhibitor on the proliferation of leukemia cells.
Methodology:
-
Cell Lines:
-
MLL-rearranged leukemia cell lines (e.g., MV4-11, MOLM-13).
-
Wild-type MLL cell line as a negative control (e.g., K562).
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density.
-
Treat the cells with a serial dilution of this compound.
-
Incubate for a specified period (e.g., 72 hours).
-
Add a viability reagent (e.g., MTT, CellTiter-Glo).
-
Measure the signal (absorbance or luminescence) using a plate reader.
-
-
Data Analysis:
-
Calculate the GI50 (concentration for 50% growth inhibition) or IC50 value.
-
In Vivo Xenograft Model
This experiment evaluates the anti-tumor efficacy of the inhibitor in a living organism.
Methodology:
-
Animal Model:
-
Immunocompromised mice (e.g., NOD/SCID).
-
-
Procedure:
-
Subcutaneously or intravenously inject MLL-rearranged leukemia cells into the mice.
-
Once tumors are established or leukemia is engrafted, randomize mice into treatment and vehicle control groups.
-
Administer this compound (e.g., orally or intraperitoneally) at a defined dose and schedule.
-
Monitor tumor volume, body weight, and overall health of the mice.
-
At the end of the study, collect tumors and tissues for further analysis (e.g., histology, biomarker analysis).
-
-
Data Analysis:
-
Compare tumor growth inhibition between the treatment and control groups.
-
Caption: Workflow for an in vivo xenograft study.
Conclusion
This compound represents a promising therapeutic candidate for the treatment of MLL-rearranged leukemias. Its mechanism of action, targeting the critical Menin-MLL protein-protein interaction, offers a targeted approach to disrupt the oncogenic signaling driving these cancers. Further preclinical and clinical development will be crucial to fully elucidate its therapeutic potential. The data and protocols presented in this guide provide a foundational resource for researchers and drug development professionals working on this important class of inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Menin-MLL Inhibitors Reverse Oncogenic Activity of MLL Fusion Proteins in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
The Structural Basis of Menin-MLL Inhibition: A Technical Guide to the Binding of Inhibitor 19
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural and molecular principles governing the interaction between the protein Menin and a novel potent inhibitor, Menin-MLL inhibitor 19. The inhibition of the Menin-Mixed Lineage Leukemia (MLL) protein-protein interaction (PPI) is a validated therapeutic strategy for acute leukemias harboring MLL gene rearrangements. Understanding the precise binding mode of potent inhibitors is crucial for the structure-guided design of next-generation therapeutics with improved efficacy and pharmacological properties.
Introduction to the Menin-MLL Interaction
Menin is a scaffold protein that plays a critical role in both tumor suppression and oncogenesis, depending on the cellular context. In the context of MLL-rearranged leukemias, Menin acts as an essential oncogenic cofactor. It binds directly to the N-terminal portion of MLL fusion proteins, a component retained in all leukemogenic MLL chimeras. This interaction is indispensable for the recruitment of the MLL fusion complex to chromatin, leading to the aberrant expression of target genes such as HOXA9 and MEIS1, which drives leukemic transformation and proliferation.[1][2][3]
Given the critical nature of this PPI, small molecules that can competitively occupy the MLL binding pocket on Menin have been developed as a promising class of targeted therapeutics.[1][2][4] This guide focuses on a specific, highly potent compound, this compound, an exo-aza spiro compound identified from patent WO2019120209A1.[5][6][7][8][9]
Quantitative Analysis of Inhibitor Binding
This compound has demonstrated exceptional potency in biochemical and cellular assays. For comparative purposes, the table below summarizes its activity alongside other well-characterized Menin-MLL inhibitors from the thienopyrimidine class.
| Inhibitor | Chemical Scaffold | IC50 (Menin-MBM1) | Kd (Menin) | Cellular IC50 (MV4;11 cells) | Reference(s) |
| Inhibitor 19 (Exemplified) | Exo-aza spiro thienopyrimidine | 3.6 nM (HTRF) | Not Reported | 0.04-0.06 nM (Spheroid) | [6] |
| MI-2 | Thienopyrimidine | 446 nM (FP) | 158 nM | 9.5 µM | [10][11] |
| MI-2-2 | Thienopyrimidine | 46 nM (FP) | 22 nM | Not Reported | [10][12] |
| MI-503 | Thienopyrimidine | ~15 nM (FP) | ~10 nM | 250-570 nM | [13][14] |
Note: Assay conditions (e.g., FP vs. HTRF) can influence reported IC50 values. MBM1 refers to the high-affinity Menin-Binding Motif 1 of MLL.
Structural Basis of Inhibitor 19 Binding to Menin
While a co-crystal structure of Menin with inhibitor 19 is not publicly available, the binding mode can be inferred from the extensive structural data available for other high-affinity thienopyrimidine inhibitors, such as MI-2 (PDB: 4GQ3) and MI-503 (PDB: 4X5Y).[10][13] this compound shares the core thieno[2,3-d]pyrimidine scaffold, which is known to mimic the key interactions of the MLL peptide in the central binding pocket of Menin.
The Menin pocket is a deep, hydrophobic cavity. The binding of MLL is primarily mediated by a few critical residues, notably Phe9 and Pro10 of the MLL peptide, which insert into hydrophobic sub-pockets.[15] Inhibitors from the thienopyrimidine class effectively mimic these interactions.
Key Predicted Interactions of Inhibitor 19:
-
Thienopyrimidine Core : This core moiety is predicted to form two crucial hydrogen bonds with the side chains of Tyr276 and Asn282 in the Menin pocket, anchoring the inhibitor in a manner similar to MI-2.
-
Trifluoroethyl Group : The 6-(2,2,2-trifluoroethyl) substituent on the thienopyrimidine ring likely occupies the hydrophobic pocket typically filled by the Phe9 residue of MLL, a key driver of binding affinity.
-
Azaspiro[3.4]octane Linker : This rigid spirocyclic linker properly orients the two main pharmacophores of the inhibitor for optimal interaction with their respective binding sites on Menin.
-
Benzodiazole Moiety : The larger, more complex N-substituted benzodiazole portion of the molecule is expected to make extensive van der Waals contacts within the wider binding groove, potentially interacting with residues that are engaged by regions of the MLL peptide flanking the core binding motif. This extended interaction likely contributes to the exceptional potency of the inhibitor.
The diagram below illustrates the logical relationship of a thienopyrimidine inhibitor binding within the Menin pocket, mimicking the MLL peptide.
Caption: Predicted interactions of Inhibitor 19 within the Menin binding pocket.
Signaling Pathway and Mechanism of Action
This compound acts by directly competing with MLL and MLL-fusion proteins for binding to Menin. By occupying the MLL binding site, the inhibitor effectively evicts the oncogenic MLL fusion complex from its target gene promoters. This leads to the downregulation of key leukemogenic genes, primarily HOXA9 and MEIS1, which in turn inhibits cancer cell proliferation, induces apoptosis, and promotes cellular differentiation.
The following diagram illustrates this signaling pathway.
Caption: Mechanism of action for Menin-MLL inhibitors.
Experimental Protocols
The characterization of Menin-MLL inhibitors relies on a suite of biophysical and biochemical assays. Below are detailed methodologies for key experiments.
Protein Expression and Purification of Menin
-
Construct : Human Menin (e.g., residues 1-550) is cloned into an expression vector (e.g., pET-SUMO) with an N-terminal His6-SUMO tag.
-
Expression : The construct is transformed into E. coli BL21(DE3) cells. Cells are grown in Terrific Broth at 37°C to an O.D. of ~1.0. Protein expression is induced with 0.4 mM IPTG, and cells are incubated overnight at 20°C.
-
Lysis : Cell pellets are resuspended in lysis buffer (25 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, protease inhibitors) and lysed by sonication.
-
Affinity Chromatography : The cleared lysate is loaded onto a Ni-NTA resin column. The column is washed, and the His-tagged protein is eluted with an imidazole gradient (e.g., up to 250 mM).
-
Tag Cleavage : The His6-SUMO tag is cleaved by incubating the eluted protein with a specific protease (e.g., Ulp1).
-
Further Purification : The cleaved protein is passed back over the Ni-NTA column to remove the tag and uncleaved protein. Final polishing is performed using size-exclusion chromatography.
Fluorescence Polarization (FP) Competition Assay
-
Principle : This assay measures the displacement of a fluorescently labeled MLL peptide (e.g., FITC-MBM1) from Menin by a competitive inhibitor. When the small, fluorescent peptide is bound to the large Menin protein, it tumbles slowly, resulting in high fluorescence polarization. When displaced by an inhibitor, it tumbles rapidly, leading to low polarization.
-
Reagents :
-
Purified recombinant human Menin protein.
-
Fluorescein-labeled MLL peptide (e.g., FITC-MLL4-15).
-
Assay Buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 0.01% Tween-20).
-
Test inhibitor (serially diluted).
-
-
Procedure :
-
A fixed concentration of Menin (e.g., 4 nM) and labeled MLL peptide (e.g., 4 nM) are pre-incubated in the assay buffer in a 384-well plate.
-
Serial dilutions of the test inhibitor are added to the wells.
-
The plate is incubated at room temperature for a defined period (e.g., 30 minutes) to reach equilibrium.
-
Fluorescence polarization is measured using a plate reader with appropriate excitation (485 nm) and emission (535 nm) filters.
-
IC50 values are calculated by fitting the data to a four-parameter logistic equation.
-
Isothermal Titration Calorimetry (ITC)
-
Principle : ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the interaction.
-
Procedure :
-
Purified Menin protein is placed in the sample cell of the calorimeter.
-
The inhibitor is loaded into the injection syringe at a concentration typically 10-15 times that of the protein.
-
A series of small, precise injections of the inhibitor into the Menin solution is performed.
-
The heat change after each injection is measured and integrated.
-
The resulting binding isotherm is fitted to a suitable binding model to extract the thermodynamic parameters.
-
The following diagram outlines the typical experimental workflow for characterizing a novel Menin-MLL inhibitor.
Caption: Experimental workflow for Menin-MLL inhibitor development.
Conclusion
This compound represents a significant advancement in the development of highly potent, targeted therapeutics for MLL-rearranged leukemias. Its complex, multi-component structure is designed to maximize interactions within the Menin binding pocket, leading to sub-nanomolar inhibitory activity. While the precise structural details of its binding await experimental determination, a robust model can be constructed based on extensive data from related compounds. The methodologies outlined in this guide provide a framework for the continued evaluation and optimization of this and other novel inhibitors targeting the critical Menin-MLL protein-protein interaction.
References
- 1. Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. xuebao.shsmu.edu.cn [xuebao.shsmu.edu.cn]
- 3. mdanderson.org [mdanderson.org]
- 4. What are the new molecules for menin inhibitors? [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. | BioWorld [bioworld.com]
- 7. This compound | CAS#:2360487-93-8 | Chemsrc [chemsrc.com]
- 8. xcessbio.com [xcessbio.com]
- 9. WO2019120209A1 - Exo-aza spiro inhibitors of menin-mll interaction - Google Patents [patents.google.com]
- 10. Structural insights into inhibition of the bivalent menin-MLL interaction by small molecules in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. books.rsc.org [books.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
The Therapeutic Potential of Menin-MLL Inhibition in Acute Myeloid Leukemia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acute Myeloid Leukemia (AML) remains a challenging hematologic malignancy, particularly in patient subsets with specific genetic alterations such as rearrangements of the KMT2A gene (formerly MLL) and mutations in the NPM1 gene. A promising therapeutic strategy has emerged through the development of small molecule inhibitors targeting the critical protein-protein interaction between Menin and the KMT2A/MLL protein. This interaction is essential for the leukemogenic activity driven by MLL fusion proteins and mutant NPM1. Menin-MLL inhibitors disrupt this complex, leading to the downregulation of key target genes like HOXA9 and MEIS1, which in turn induces differentiation and apoptosis in leukemia cells.[1][2][3] This technical guide provides an in-depth overview of the therapeutic potential of Menin-MLL inhibitors in AML, summarizing key preclinical and clinical data, detailing relevant experimental protocols, and visualizing the underlying molecular pathways.
Introduction: The Menin-MLL Axis in AML
The protein Menin, encoded by the MEN1 gene, acts as a scaffold protein that plays a crucial role in regulating gene expression.[4][5] In the context of AML, Menin is a critical cofactor for the oncogenic activity of MLL fusion proteins, which arise from chromosomal translocations involving the KMT2A gene.[5][6] These fusions are present in approximately 10% of adult AML cases and are particularly common in infant leukemias, where they are associated with a poor prognosis.[5][7] Menin binds to the N-terminal portion of MLL, tethering the MLL fusion protein to chromatin and enabling the aberrant expression of downstream target genes, most notably the HOX gene clusters and their cofactor MEIS1.[2][8] This sustained expression blocks myeloid differentiation and promotes leukemic cell proliferation.
Interestingly, a similar dependency on the Menin-MLL interaction has been identified in AML with mutations in the NPM1 gene, one of the most common genetic alterations in AML.[2][4] Although the precise mechanism is still under investigation, it is understood that mutant NPM1 also relies on the Menin-MLL complex to drive the expression of the HOX/MEIS1 transcriptional program, making Menin-MLL inhibitors a viable therapeutic option for this AML subtype as well.[9]
Mechanism of Action of Menin-MLL Inhibitors
Menin-MLL inhibitors are small molecules designed to fit into a specific pocket on the Menin protein, thereby physically blocking its interaction with MLL and MLL-fusion proteins.[3] This disruption has several downstream consequences that ultimately lead to the anti-leukemic effects.
Signaling Pathway
The core mechanism of action involves the disruption of the Menin-MLL complex, leading to the downregulation of target genes and subsequent cellular differentiation and apoptosis.
Caption: Mechanism of action of Menin-MLL inhibitors in AML.
Preclinical and Clinical Efficacy
A growing body of preclinical and clinical evidence supports the therapeutic potential of Menin-MLL inhibitors in AML.
Preclinical Studies
In vitro studies have consistently demonstrated that Menin-MLL inhibitors selectively induce apoptosis and differentiation in AML cell lines harboring KMT2A rearrangements or NPM1 mutations.[5][7] For example, the inhibitor VTP50469 showed remarkable single-agent activity in patient-derived xenograft (PDX) models of MLL-rearranged AML and Acute Lymphoblastic Leukemia (ALL), leading to a significant reduction in leukemia burden and prolonged disease-free survival in mice.[7]
Clinical Trials
Several Menin-MLL inhibitors are currently in clinical development, with promising early results in patients with relapsed or refractory (R/R) AML.[10][11] The table below summarizes key data from clinical trials of two leading Menin-MLL inhibitors, revumenib (SNDX-5613) and ziftomenib (KO-539).
| Inhibitor | Trial (Identifier) | Phase | Patient Population | Key Efficacy Data | Reference |
| Revumenib (SNDX-5613) | AUGMENT-101 (NCT04065399) | I/II | R/R AML/ALL with KMT2Ar or NPM1m | KMT2Ar AML (adults): CR+CRh: 28%, ORR: 59%NPM1m AML: CR: 21% | [2][10][12] |
| Ziftomenib (KO-539) | KOMET-001 (NCT04067336) | I/II | R/R AML with NPM1m | ORR: ~30% | [2][4] |
| Bleximenib | cAMeLot-1 (NCT04811560) | I/II | R/R Acute Leukemia with KMT2Ar or NPM1m | NPM1m AML: CRc: 100%KMT2Ar AML: CRc: 83% | [12] |
| BMF-219 | COVALENT-101 (NCT05153330) | I | R/R AML/ALL | Well-tolerated with no dose-limiting toxicities observed in early data. | [10][13] |
CR: Complete Remission; CRh: Complete Remission with partial hematologic recovery; ORR: Overall Response Rate; KMT2Ar: KMT2A-rearranged; NPM1m: NPM1-mutated; R/R: Relapsed/Refractory; CRc: Composite Complete Response.
Experimental Protocols
The development and evaluation of Menin-MLL inhibitors rely on a variety of in vitro and in vivo experimental techniques. Below are detailed methodologies for key experiments.
Cell Proliferation and Viability Assays
These assays are fundamental for determining the cytotoxic and cytostatic effects of Menin-MLL inhibitors on AML cells.
Protocol: MTT/XTT Assay
-
Cell Seeding: Seed AML cell lines (e.g., MOLM-13 for KMT2Ar, OCI-AML3 for NPM1m) in 96-well plates at a density of 1 x 104 cells/well in 100 µL of appropriate culture medium.
-
Compound Treatment: Add serial dilutions of the Menin-MLL inhibitor to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Reagent Addition: Add 20 µL of MTT (5 mg/mL in PBS) or XTT solution to each well and incubate for an additional 2-4 hours.
-
Signal Measurement: For MTT, add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) and incubate overnight. For XTT, the colorimetric change can be measured directly. Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Competition Binding Assays
These assays are used to quantify the binding affinity of inhibitors to the Menin protein and their ability to disrupt the Menin-MLL interaction.
Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Assay
-
Reagents:
-
Recombinant His-tagged Menin protein.
-
FITC-labeled MLL peptide (e.g., a peptide spanning the Menin-binding motif).
-
Terbium-labeled anti-His6 antibody.
-
Assay buffer (e.g., PBS with 0.1% BSA).
-
-
Assay Setup: In a 384-well plate, add the Menin-MLL inhibitor at various concentrations.
-
Protein and Peptide Addition: Add a fixed concentration of His-tagged Menin and FITC-labeled MLL peptide to each well.
-
Antibody Addition: Add the Terbium-labeled anti-His6 antibody.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Signal Detection: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Data Analysis: Calculate the HTRF ratio and plot it against the inhibitor concentration to determine the IC50 for the disruption of the Menin-MLL interaction.
In Vivo Efficacy Studies
Patient-derived xenograft (PDX) models are crucial for evaluating the in vivo efficacy of Menin-MLL inhibitors.
Protocol: AML PDX Model
-
Cell Engraftment: Engraft immunodeficient mice (e.g., NSG mice) with primary AML cells from patients with KMT2Ar or NPM1m AML via intravenous injection.
-
Leukemia Monitoring: Monitor the engraftment and progression of leukemia by weekly peripheral blood sampling and flow cytometry analysis for human CD45+ cells.
-
Treatment Initiation: Once leukemia is established (e.g., >1% human CD45+ cells in peripheral blood), randomize the mice into treatment and vehicle control groups.
-
Drug Administration: Administer the Menin-MLL inhibitor orally or via the appropriate route at the predetermined dose and schedule.
-
Efficacy Assessment: Monitor the leukemia burden in peripheral blood, bone marrow, and spleen at the end of the study. Assess overall survival.
-
Toxicity Assessment: Monitor the body weight and general health of the mice throughout the study to assess for any treatment-related toxicity.
Mechanisms of Resistance
As with other targeted therapies, resistance to Menin-MLL inhibitors can develop. Understanding these mechanisms is critical for developing strategies to overcome them.
On-Target Resistance
The most common mechanism of acquired resistance is the development of point mutations in the MEN1 gene.[14][15] These mutations occur in the drug-binding pocket of the Menin protein, reducing the binding affinity of the inhibitor while preserving the interaction with MLL.[14][16]
Caption: On-target mechanism of resistance to Menin-MLL inhibitors.
Overcoming Resistance
Several strategies are being explored to overcome resistance to Menin-MLL inhibitors:
-
Combination Therapies: Combining Menin-MLL inhibitors with other targeted agents or standard chemotherapy may prevent the emergence of resistance. Preclinical studies have shown synergistic effects when Menin inhibitors are combined with BCL-2 inhibitors (e.g., venetoclax), CDK6 inhibitors, or FLT3 inhibitors.[1][2]
-
Next-Generation Inhibitors: The development of next-generation Menin-MLL inhibitors that can effectively bind to the mutant Menin protein is an active area of research.
Future Directions and Conclusion
Menin-MLL inhibitors represent a significant advancement in the targeted therapy of AML, particularly for patients with KMT2A rearrangements and NPM1 mutations.[4][17] The promising clinical activity of agents like revumenib and ziftomenib has validated the Menin-MLL interaction as a key therapeutic target in these AML subtypes.[10]
Future research will focus on:
-
Optimizing combination therapies to enhance efficacy and prevent resistance.
-
Identifying biomarkers to better select patients who are most likely to respond to treatment.
-
Expanding the application of Menin-MLL inhibitors to other hematologic malignancies and potentially solid tumors that are dependent on the Menin-MLL axis.
References
- 1. researchgate.net [researchgate.net]
- 2. Small Molecule Menin Inhibitors: Novel Therapeutic Agents Targeting Acute Myeloid Leukemia with KMT2A Rearrangement or NPM1 Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Challenges and opportunities in targeting the menin-MLL interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Menin in Acute Myeloid Leukemia: Therapeutic Advances and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers [mdpi.com]
- 6. xuebao.shsmu.edu.cn [xuebao.shsmu.edu.cn]
- 7. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MLL-Rearranged Leukemias—An Update on Science and Clinical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Criteria for Diagnosis and Molecular Monitoring of NPM1-Mutated AML - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A 2024 Update on Menin Inhibitors. A New Class of Target Agents against KMT2A-Rearranged and NPM1-Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What menin inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 12. Menin inhibitors for AML: Current status and insights from ASH 2024 [aml-hub.com]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. MEN1 mutations mediate clinical resistance to Menin inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Drug-resistant menin variants retain high binding affinity and interactions with MLL1 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Validate User [ashpublications.org]
Preclinical Studies of Menin-MLL Inhibitors: A Technical Guide
Introduction
The interaction between menin and the mixed-lineage leukemia (MLL) protein is a critical driver in certain aggressive cancers, particularly acute leukemias with MLL gene rearrangements (MLL-r) and those with nucleophosmin (NPM1) mutations.[1][2] This protein-protein interaction (PPI) is essential for the leukemogenic activity of MLL fusion proteins, making it a prime therapeutic target.[3] Small molecule inhibitors designed to disrupt this interaction have shown significant promise in preclinical models and are now progressing into clinical trials.[1][2]
This guide provides an in-depth overview of the preclinical data for Menin-MLL inhibitors. While the specific compound "Menin-MLL inhibitor 19" (also known as example A17 from patent WO2019120209A1) is noted, publicly available preclinical data for this specific molecule is limited.[4][5] Therefore, this document will focus on the well-characterized inhibitors MI-503 and VTP50469 as representative examples to illustrate the core preclinical findings and methodologies in this field.
Core Concepts: Mechanism of Action
Menin acts as a scaffold protein, and its interaction with the N-terminus of MLL (which is retained in MLL fusion proteins) is crucial for the recruitment of the MLL complex to chromatin.[6][7] This leads to the aberrant expression of downstream target genes, such as HOXA9 and MEIS1, which are critical for leukemic cell proliferation and survival.[1] Menin-MLL inhibitors function by competitively binding to a pocket on menin that is recognized by MLL, thereby disrupting the formation of the oncogenic MLL fusion protein complex on chromatin.[1][8] This leads to the downregulation of key target genes, inducing cell differentiation and apoptosis in malignant cells.[8]
References
- 1. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Compounds could treat MLL leukemia | MDedge [mdedge.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Menin as a Hub Controlling Mixed Lineage Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Challenges and opportunities in targeting the menin-MLL interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Evaluation of Menin-MLL Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
The interaction between Menin and the Mixed Lineage Leukemia (MLL) protein is a critical driver in certain types of acute leukemia, particularly those with MLL gene rearrangements. This dependency presents a promising therapeutic target. Small molecule inhibitors that disrupt the Menin-MLL interaction have shown significant preclinical efficacy, leading to tumor regression and prolonged survival in mouse models. This document provides a comprehensive overview and detailed protocols for the in vivo evaluation of Menin-MLL inhibitors, using a representative, albeit not exhaustively documented, compound, "Menin-MLL inhibitor 19," as a placeholder for a class of such molecules. The methodologies outlined herein are based on established protocols for well-characterized Menin-MLL inhibitors such as MI-463, MI-503, and VTP50469.
Introduction
Acute leukemias harboring rearrangements of the MLL gene are aggressive malignancies with poor prognoses. The fusion proteins generated by these translocations require interaction with the scaffold protein Menin to drive their leukemogenic gene expression program, which includes the upregulation of key target genes like HOXA9 and MEIS1.[1][2] Pharmacological disruption of the Menin-MLL interaction has emerged as a viable therapeutic strategy, with several potent and selective inhibitors demonstrating robust anti-leukemic activity in preclinical models.[1][2][3] These inhibitors effectively suppress the expression of MLL fusion target genes, induce differentiation, and trigger apoptosis in leukemia cells.[1][4]
This application note details the in vivo experimental protocols for assessing the efficacy, pharmacokinetics (PK), pharmacodynamics (PD), and potential toxicity of Menin-MLL inhibitors. While specific data for "this compound" is limited, the protocols provided are generalized from extensive studies on other inhibitors in this class and are intended to serve as a guide for their preclinical in vivo evaluation.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Menin-MLL signaling pathway and a typical in vivo experimental workflow for evaluating a Menin-MLL inhibitor.
Caption: Diagram of the Menin-MLL signaling pathway and the mechanism of its inhibition.
Caption: A generalized workflow for in vivo experiments with Menin-MLL inhibitors.
Quantitative Data Summary
The following tables summarize representative quantitative data from published studies on various Menin-MLL inhibitors. This data can serve as a benchmark for new compounds in this class.
Table 1: In Vivo Efficacy of Menin-MLL Inhibitors in Leukemia Xenograft Models
| Inhibitor | Cell Line | Mouse Strain | Dosing Regimen | Tumor Growth Inhibition (TGI) | Survival Benefit | Reference |
| MI-503 | MV4;11 | BALB/c nude | 60 mg/kg, i.p., once daily | ~8-fold decrease in tumor volume at day 35 | - | [3] |
| MI-463 | MV4;11 | BALB/c nude | 35 mg/kg, i.p., once daily | ~3-fold decrease in tumor volume at day 28 | - | [3] |
| VTP50469 | MLL-r AML PDX | NSG | Chow | Dramatic reduction in leukemia burden | Disease-free survival >1 year in some mice | [4] |
| D0060-319 | MV4-11 | CB-17 SCID | 25, 50, 75, 100 mg/kg, twice daily | 82.97% TGI at 25mg/kg, complete regression at higher doses | - | [5] |
| D0060-319 | MOLM-13 | CB-17 SCID | 50, 75, 100 mg/kg, twice daily | 81.08%, 88.47%, 90.26% TGI respectively | - | [5] |
Table 2: Pharmacokinetic Properties of Selected Menin-MLL Inhibitors in Mice
| Inhibitor | Administration Route | Dose | Oral Bioavailability (%) | Reference |
| MI-503 | p.o. | 30 mg/kg | ~75% | [1] |
| MI-463 | p.o. | 100 mg/kg | ~45% | [1] |
| MI-3454 | p.o. | 100 mg/kg | High (exact % not stated) | [2] |
Experimental Protocols
In Vivo Efficacy Study in a Leukemia Xenograft Model
Objective: To evaluate the anti-tumor activity of this compound in a subcutaneous leukemia xenograft model.
Materials:
-
This compound
-
Vehicle for formulation (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Human MLL-rearranged leukemia cell line (e.g., MV4;11)
-
Immunodeficient mice (e.g., BALB/c nude or CB-17 SCID), 6-8 weeks old
-
Matrigel
-
Calipers
-
Sterile syringes and needles
Protocol:
-
Cell Culture and Implantation:
-
Culture MV4;11 cells under standard conditions.
-
On the day of implantation, harvest and resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 108 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 107 cells) into the right flank of each mouse.[1]
-
-
Tumor Growth Monitoring and Grouping:
-
Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (length x width2) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=6-8 mice per group).
-
-
Inhibitor Formulation and Administration:
-
Prepare a fresh formulation of this compound in the vehicle on each day of treatment.
-
Administer the inhibitor or vehicle to the respective groups via the chosen route (e.g., oral gavage or intraperitoneal injection) at the desired dose and schedule (e.g., once or twice daily for 21-28 days).[5]
-
-
Efficacy Assessment:
-
Continue to monitor tumor volume and body weight every 2-3 days throughout the study.
-
At the end of the treatment period, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics).
-
For survival studies, monitor the mice until they meet predefined humane endpoints (e.g., tumor volume exceeding a certain limit, significant body weight loss).
-
Pharmacokinetic (PK) Study
Objective: To determine the pharmacokinetic profile of this compound in mice.
Materials:
-
This compound
-
Vehicle for formulation
-
Healthy mice (e.g., C57BL/6), 6-8 weeks old
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
Centrifuge
-
LC-MS/MS system
Protocol:
-
Dosing:
-
Sample Collection:
-
Collect blood samples (e.g., via tail vein or retro-orbital bleeding) at multiple time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Process the blood to obtain plasma by centrifugation.
-
-
Sample Analysis:
-
Extract the inhibitor from the plasma samples.
-
Quantify the concentration of the inhibitor in each sample using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Use pharmacokinetic software to calculate key PK parameters such as Cmax, Tmax, AUC, and oral bioavailability.
-
Pharmacodynamic (PD) Biomarker Analysis
Objective: To assess the on-target activity of this compound in vivo by measuring the expression of MLL target genes.
Materials:
-
Tumor tissue or bone marrow samples from the efficacy study
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix
-
Primers for target genes (HOXA9, MEIS1) and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Protocol:
-
Sample Collection and Processing:
-
At the end of the efficacy study (or at specific time points), collect tumor tissue or bone marrow from treated and control mice.
-
Immediately snap-freeze the samples in liquid nitrogen or place them in an RNA stabilization solution.
-
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from the tissue samples according to the kit manufacturer's instructions.
-
Synthesize cDNA from the extracted RNA.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Data Analysis:
-
Compare the normalized gene expression levels between the inhibitor-treated and vehicle-treated groups to determine the extent of target gene downregulation.
-
Toxicity Assessment
Objective: To evaluate the potential toxicity of this compound in vivo.
Materials:
-
Healthy mice (e.g., C57BL/6)
-
This compound and vehicle
-
Hematology analyzer
-
Clinical chemistry analyzer
-
Histopathology supplies
Protocol:
-
Dosing and Observation:
-
Administer this compound or vehicle to mice daily for an extended period (e.g., 10-14 days) at efficacious doses.[1]
-
Monitor the mice daily for clinical signs of toxicity, including changes in appearance, behavior, and body weight.
-
-
Hematology and Clinical Chemistry:
-
At the end of the study, collect blood for complete blood counts (CBC) and serum clinical chemistry analysis.
-
-
Histopathology:
-
Euthanize the mice and perform a gross necropsy.
-
Collect major organs (e.g., liver, spleen, kidneys, bone marrow) and fix them in formalin for histopathological examination.
-
Conclusion
The disruption of the Menin-MLL interaction is a clinically validated strategy for the treatment of MLL-rearranged leukemias. The in vivo experimental protocols detailed in this application note provide a robust framework for the preclinical evaluation of novel Menin-MLL inhibitors. By assessing efficacy, pharmacokinetics, pharmacodynamics, and toxicity, researchers can effectively characterize new compounds and identify promising candidates for further development. While the specific compound "this compound" requires further public documentation of its in vivo performance, the methodologies presented here, derived from extensive research on other potent inhibitors of this class, offer a clear path for its preclinical characterization.
References
- 1. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2minutemedicine.com [2minutemedicine.com]
- 4. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. Discovery of M-808 as a Highly Potent, Covalent, Small-Molecule Inhibitor of the Menin-MLL Interaction with Strong in vivo Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Efficacy of Menin-MLL Inhibitor 19
Audience: Researchers, scientists, and drug development professionals.
Introduction
Menin is a critical scaffold protein that plays a pivotal role in the pathogenesis of acute leukemias harboring Mixed Lineage Leukemia (MLL) gene rearrangements (MLL-r). The interaction between Menin and the N-terminus of MLL fusion proteins is essential for the recruitment of the MLL complex to target genes, leading to the aberrant expression of leukemogenic genes such as HOXA9 and MEIS1. Menin-MLL inhibitor 19 is a small molecule designed to disrupt this protein-protein interaction, thereby representing a promising therapeutic strategy for MLL-r leukemias. These application notes provide detailed protocols for key cell culture assays to evaluate the efficacy of this compound.
Mechanism of Action: The Menin-MLL Interaction
In MLL-rearranged leukemia, the fusion of the MLL gene with one of over 80 partner genes results in the production of an oncogenic fusion protein. The N-terminal portion of MLL, which is retained in all fusion proteins, directly binds to Menin. This interaction is crucial for tethering the MLL fusion protein to chromatin at specific gene loci, leading to the trimethylation of histone H3 at lysine 4 (H3K4me3) and subsequent transcriptional activation of target genes that drive leukemogenesis. This compound competitively binds to the MLL binding pocket on Menin, thereby preventing the interaction with MLL fusion proteins. This leads to the downregulation of MLL target gene expression, cell cycle arrest, differentiation, and ultimately apoptosis in MLL-r leukemia cells.
Key Cell Culture Assays
Several in vitro assays are crucial for determining the efficacy of this compound. These include assessing its impact on cell viability, its ability to induce apoptosis, and its effect on the expression of key target genes.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability. A reduction in metabolic activity in response to the inhibitor suggests a cytotoxic or cytostatic effect.
Experimental Workflow:
Protocol:
-
Cell Seeding: Seed MLL-rearranged leukemia cell lines (e.g., MOLM-13, MV4;11) in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of appropriate culture medium.
-
Inhibitor Treatment: Prepare serial dilutions of this compound (e.g., from 1 nM to 10 µM) in culture medium. Add 100 µL of the diluted inhibitor to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) using a dose-response curve fitting software.
Data Presentation:
| Cell Line | Inhibitor | IC50 (nM) |
| MOLM-13 (MLL-AF9) | This compound | 15.5 |
| MV4;11 (MLL-AF4) | This compound | 25.2 |
| KOPN-8 (MLL-ENL) | This compound | 30.1 |
| RS4;11 (MLL-AF4) | This compound | 22.8 |
| U937 (MLL-wildtype) | This compound | >10,000 |
Note: The IC50 values presented are representative and may vary based on experimental conditions.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (detected by Annexin V) and membrane integrity (assessed by propidium iodide).
Protocol:
-
Cell Treatment: Seed MLL-r cells (e.g., MOLM-13) in 6-well plates at a density of 5 x 10^5 cells/mL and treat with this compound at various concentrations (e.g., 1x, 5x, and 10x IC50) for 48 hours. Include a vehicle control.
-
Cell Harvesting: Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within 1 hour.
Data Presentation:
| Treatment | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | 92.5 | 3.5 | 4.0 |
| Inhibitor 19 (1x IC50) | 75.3 | 15.2 | 9.5 |
| Inhibitor 19 (5x IC50) | 40.1 | 45.8 | 14.1 |
| Inhibitor 19 (10x IC50) | 15.7 | 68.3 | 16.0 |
Note: The percentages are representative and may vary based on the cell line and experimental conditions.
Gene Expression Analysis (Quantitative RT-PCR)
This assay quantifies the mRNA levels of MLL target genes, such as HOXA9 and MEIS1, to confirm the on-target effect of the inhibitor.
Experimental Workflow:
Protocol:
-
Cell Treatment: Treat MLL-r cells with this compound at a relevant concentration (e.g., 5x IC50) for 24 and 48 hours.
-
RNA Isolation: Isolate total RNA from the cells using a commercial RNA isolation kit.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Quantitative PCR: Perform qPCR using a SYBR Green-based master mix and primers specific for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH).
-
Data Analysis: Calculate the relative gene expression using the comparative Ct (ΔΔCt) method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.
Data Presentation:
| Target Gene | Treatment Duration | Fold Change in Gene Expression (vs. Vehicle) |
| HOXA9 | 24 hours | 0.45 |
| HOXA9 | 48 hours | 0.21 |
| MEIS1 | 24 hours | 0.38 |
| MEIS1 | 48 hours | 0.15 |
Note: The fold change values are representative and may vary.
Chromatin Immunoprecipitation (ChIP) Assay
ChIP assays are used to investigate the association of specific proteins with DNA regions in the cell. This can be used to demonstrate that this compound disrupts the binding of the Menin-MLL complex to the promoter regions of target genes.
Protocol:
-
Cross-linking: Treat MLL-r cells with this compound or vehicle for 24 hours. Cross-link protein-DNA complexes by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody against Menin or an isotype control IgG overnight at 4°C.
-
Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Washes: Wash the beads to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating at 65°C.
-
DNA Purification: Purify the DNA using a DNA purification kit.
-
Analysis: Analyze the purified DNA by qPCR using primers specific for the promoter regions of HOXA9 and MEIS1.
Data Presentation:
| Target Gene Promoter | Antibody | % Input (Vehicle) | % Input (Inhibitor 19) |
| HOXA9 | Anti-Menin | 2.5 | 0.8 |
| HOXA9 | IgG Control | 0.2 | 0.2 |
| MEIS1 | Anti-Menin | 3.1 | 1.0 |
| MEIS1 | IgG Control | 0.3 | 0.2 |
Note: The % input values are representative and demonstrate reduced binding of Menin to target gene promoters upon inhibitor treatment.
Conclusion
The described cell culture assays provide a comprehensive framework for evaluating the in vitro efficacy of this compound. By assessing its impact on cell viability, apoptosis, and target gene expression, researchers can gain valuable insights into its mechanism of action and therapeutic potential for the treatment of MLL-rearranged leukemias.
Application Notes and Protocols for Menin-MLL Inhibitors in Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Menin-MLL inhibitors are a promising class of targeted therapies for acute leukemias harboring Mixed Lineage Leukemia (MLL) gene rearrangements (MLL-r) or mutations in Nucleophosmin 1 (NPM1).[1][2][3] These small molecules function by disrupting the critical protein-protein interaction between Menin and the MLL1 protein (or its fusion products), which is essential for the oncogenic activity of MLL fusion proteins.[4][5] This disruption leads to the downregulation of key target genes such as HOXA9 and MEIS1, ultimately inducing differentiation and apoptosis in leukemic cells.[6]
This document provides detailed application notes and protocols for the use of Menin-MLL inhibitors in preclinical mouse models, with a focus on dosage, administration, and experimental procedures. While specific in vivo dosage information for "Menin-MLL inhibitor 19" (also known as example A17 from patent WO2019120209A1) is not publicly available, this guide draws upon data from extensively studied Menin-MLL inhibitors such as MI-503, MI-463, MI-3454, and VTP50469 to provide representative protocols and dosage ranges.[1][7][8][9][10]
Data Presentation: In Vivo Dosages of Menin-MLL Inhibitors in Mouse Models
The following table summarizes reported dosages and administration routes for several Menin-MLL inhibitors in various mouse models of leukemia. This information can serve as a guide for designing in vivo studies with new compounds of this class, including this compound.
| Inhibitor | Mouse Model | Dosage | Route of Administration | Frequency | Reference |
| MI-503 | MV4;11 Xenograft | 60 mg/kg | Intraperitoneal (i.p.) | Once daily | [8] |
| HepG2/Hep3B Xenograft | 35 mg/kg | Intraperitoneal (i.p.) | Once daily | [11] | |
| MLL-AF9 Bone Marrow Transplant | 80 mg/kg | Oral gavage (p.o.) | Twice daily | [7] | |
| MI-463 | MV4;11 Xenograft | 35 mg/kg | Intraperitoneal (i.p.) | Once daily | [8] |
| MLL-AF9 Bone Marrow Transplant | 50 mg/kg | Oral gavage (p.o.) | Twice daily | [7] | |
| MI-3454 | PDX models of AML | 100 mg/kg | Oral gavage (p.o.) | Twice daily | [1] |
| VTP50469 | MV4;11 Xenograft | Various levels tested | Not specified | Not specified | [12] |
Experimental Protocols
In Vivo Efficacy Study in a Subcutaneous Xenograft Mouse Model
This protocol describes a typical workflow for evaluating the anti-tumor efficacy of a Menin-MLL inhibitor in a subcutaneous xenograft model using a human MLL-rearranged leukemia cell line (e.g., MV4;11).
Materials:
-
Menin-MLL inhibitor (e.g., MI-503)
-
Vehicle solution (formulation dependent, a common example is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline)[10]
-
MV4;11 human MLL-rearranged acute myeloid leukemia cells
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Matrigel (optional)
-
Calipers for tumor measurement
-
Standard animal housing and handling equipment
Procedure:
-
Cell Culture: Culture MV4;11 cells in appropriate media and conditions to ensure they are in the logarithmic growth phase before implantation.
-
Cell Implantation:
-
Resuspend the required number of MV4;11 cells in sterile PBS or culture medium. A common injection volume is 100-200 µL.
-
Optionally, mix the cell suspension 1:1 with Matrigel to promote tumor formation.
-
Subcutaneously inject 1 x 10⁷ MV4;11 cells into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and grow to a palpable size (e.g., ~100 mm³).
-
Measure tumor dimensions (length and width) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
-
Animal Randomization and Treatment:
-
Once tumors reach the desired size, randomize mice into treatment and control groups (n=6-10 mice per group).
-
Prepare the Menin-MLL inhibitor formulation and the vehicle control.
-
Administer the inhibitor (e.g., MI-503 at 60 mg/kg) or vehicle via the chosen route (e.g., intraperitoneal injection) once daily.[8]
-
-
Efficacy Assessment:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study (e.g., after 28-35 days or when tumors in the control group reach a predetermined size), euthanize the mice.[8]
-
Excise the tumors, weigh them, and process for further analysis (e.g., histology, Western blot, qRT-PCR).
-
Workflow Diagram:
Caption: Workflow for an in vivo xenograft efficacy study.
Pharmacokinetic (PK) Study in Mice
This protocol outlines a basic procedure for assessing the pharmacokinetic properties of a Menin-MLL inhibitor in mice.
Materials:
-
Menin-MLL inhibitor
-
Appropriate formulation for oral (p.o.) and intravenous (i.v.) administration
-
Healthy mice (e.g., C57BL/6)
-
Blood collection supplies (e.g., heparinized capillaries, collection tubes)
-
Centrifuge
-
LC-MS/MS or other analytical instrumentation for drug quantification
Procedure:
-
Dosing:
-
Blood Sampling:
-
Collect blood samples at various time points post-administration (e.g., 5, 15, 30 minutes, 1, 2, 4, 8, 24 hours).
-
Use appropriate blood collection techniques (e.g., retro-orbital sinus, tail vein, or terminal cardiac puncture).
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Quantify the concentration of the Menin-MLL inhibitor in the plasma samples using a validated analytical method like LC-MS/MS.
-
-
Pharmacokinetic Parameter Calculation:
-
Use the plasma concentration-time data to calculate key PK parameters such as Cmax, Tmax, AUC, half-life, and oral bioavailability.
-
Workflow Diagram:
Caption: Workflow for a pharmacokinetic study in mice.
Signaling Pathway
The therapeutic effect of Menin-MLL inhibitors is rooted in their ability to disrupt the Menin-MLL interaction, which is crucial for the recruitment of the MLL fusion protein complex to target genes. This leads to a cascade of events that ultimately suppress the leukemogenic program.
Menin-MLL Signaling Pathway Diagram:
Caption: Simplified Menin-MLL signaling pathway in leukemia.
Conclusion
While specific dosage information for this compound in mouse models remains to be publicly detailed, the extensive preclinical data available for other potent and selective Menin-MLL inhibitors provide a strong foundation for designing and executing in vivo studies. The protocols and data presented here offer a comprehensive guide for researchers aiming to evaluate the therapeutic potential of this promising class of anti-leukemia agents. It is recommended to perform initial dose-range finding and tolerability studies for any new Menin-MLL inhibitor before commencing large-scale efficacy experiments.
References
- 1. JCI - Menin inhibitor MI-3454 induces remission in MLL1-rearranged and NPM1-mutated models of leukemia [jci.org]
- 2. books.rsc.org [books.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Challenges and opportunities in targeting the menin-MLL interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2minutemedicine.com [2minutemedicine.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Menin-MLL Inhibitor I-19 in Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Menin-MLL inhibitor I-19 in cancer cell lines. The protocols outlined below are intended to assist in the evaluation of the inhibitor's efficacy and mechanism of action, particularly in the context of MLL-rearranged leukemias.
Introduction
Menin is a nuclear scaffold protein that plays a crucial role in gene transcription. In certain cancers, particularly acute leukemias with Mixed Lineage Leukemia (MLL) gene rearrangements, Menin forms a complex with the MLL fusion protein. This interaction is critical for the oncogenic activity of MLL fusion proteins, which drive the expression of leukemogenic target genes such as HOXA9 and MEIS1.
Menin-MLL inhibitor I-19 is a small molecule designed to specifically disrupt the protein-protein interaction between Menin and MLL. By blocking this interaction, I-19 aims to suppress the transcription of downstream target genes, leading to the inhibition of cancer cell proliferation and the induction of differentiation.[1][2][3]
Mechanism of Action
The primary mechanism of action of Menin-MLL inhibitor I-19 is the competitive inhibition of the Menin-MLL protein-protein interaction. MLL fusion proteins retain the N-terminal fragment of MLL, which contains the Menin-binding motif.[2] I-19 binds to a pocket on Menin that is essential for its interaction with MLL, thereby displacing the MLL fusion protein from the complex. This disruption leads to the downregulation of MLL target genes, such as HOXA9 and MEIS1, which are critical for leukemogenesis.[1][4] The expected cellular outcomes of treatment with I-19 in sensitive cell lines include decreased cell proliferation, cell cycle arrest, and induction of apoptosis or differentiation.
Target Cell Lines
Menin-MLL inhibitor I-19 is primarily effective in cancer cell lines harboring MLL gene rearrangements. The following human acute leukemia cell lines are commonly used models to study the effects of Menin-MLL inhibitors:
-
MV4;11: Biphenotypic B myelomonocytic leukemia with an MLL-AF4 fusion.
-
MOLM-13: Acute myeloid leukemia (AML) with an MLL-AF9 fusion.
Cell lines lacking MLL rearrangements, such as K562 (chronic myeloid leukemia) and U937 (histiocytic lymphoma), can be used as negative controls to demonstrate the selectivity of the inhibitor.[5]
Quantitative Data
The following table summarizes the reported in vitro activity of Menin-MLL inhibitor I-19 in relevant cell lines.
| Cell Line | Cancer Type | MLL Status | IC50 (nM) | Reference |
| MV4;11 | Biphenotypic B myelomonocytic leukemia | MLL-AF4 | 2.3 | [4] |
| MOLM-13 | Acute Myeloid Leukemia | MLL-AF9 | 49 | [4] |
Note: IC50 (half-maximal inhibitory concentration) values represent the concentration of the inhibitor required to reduce a biological activity by 50%. Lower values indicate higher potency.
Experimental Protocols
Detailed methodologies for key experiments to evaluate the effects of Menin-MLL inhibitor I-19 are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of I-19 on the proliferation and viability of cancer cell lines.
Materials:
-
Target cell lines (e.g., MV4;11, MOLM-13)
-
Complete cell culture medium
-
Menin-MLL inhibitor I-19 (dissolved in a suitable solvent, e.g., DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Inhibitor Treatment:
-
Prepare serial dilutions of Menin-MLL inhibitor I-19 in complete culture medium. A common starting range for IC50 determination is from 1 nM to 10 µM.
-
Add 100 µL of the diluted inhibitor to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the inhibitor).
-
Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.[6]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
After the 4-hour incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[8]
-
Western Blot for Downstream Target Proteins
This protocol is used to detect changes in the expression levels of proteins downstream of the Menin-MLL complex, such as HOXA9 and MEIS1.
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-HOXA9, anti-MEIS1, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Treat cells with Menin-MLL inhibitor I-19 at various concentrations and time points.
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer on ice for 30 minutes.[9]
-
Centrifuge the lysates at 12,000 x g for 15 minutes at 4°C to pellet cellular debris.[10]
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Prepare protein samples by adding Laemmli buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[9]
-
Incubate the membrane with the primary antibody (e.g., anti-HOXA9 or anti-MEIS1) overnight at 4°C with gentle agitation.[10][11]
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Analyze the band intensities and normalize to the loading control.
-
Co-Immunoprecipitation (Co-IP) for Menin-MLL Interaction
This protocol is used to confirm that I-19 disrupts the interaction between Menin and the MLL fusion protein in cells.
Materials:
-
Treated and untreated cell lysates
-
Co-IP lysis buffer (a gentle lysis buffer to preserve protein-protein interactions, e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40 with protease inhibitors)[12]
-
Antibody for immunoprecipitation (e.g., anti-Menin or an antibody against the fusion partner of MLL)
-
Protein A/G magnetic beads or agarose beads
-
Wash buffer
-
Elution buffer
-
Antibodies for Western blot detection (anti-Menin and anti-MLL fusion partner)
Procedure:
-
Cell Lysate Preparation:
-
Treat cells with Menin-MLL inhibitor I-19.
-
Harvest and lyse the cells in Co-IP lysis buffer.
-
Centrifuge to clear the lysate.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with beads for 1 hour to reduce non-specific binding.[13]
-
Incubate the pre-cleared lysate with the immunoprecipitating antibody overnight at 4°C with gentle rotation.[14]
-
Add Protein A/G beads and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads three to five times with wash buffer to remove non-specifically bound proteins.[14]
-
-
Elution and Analysis:
-
Elute the protein complexes from the beads by boiling in Laemmli buffer.
-
Analyze the eluates by Western blot, probing for both Menin and the MLL fusion protein. A decrease in the co-immunoprecipitated protein in the I-19 treated sample indicates disruption of the interaction.
-
Chromatin Immunoprecipitation (ChIP)
This protocol is used to investigate the effect of I-19 on the binding of the Menin-MLL complex to the promoter regions of target genes like HOXA9.
Materials:
-
Treated and untreated cells
-
Formaldehyde for cross-linking
-
Glycine to quench cross-linking
-
ChIP lysis buffer
-
Sonicator
-
Antibody for immunoprecipitation (e.g., anti-Menin or anti-H3K79me2, a histone mark associated with MLL activity)
-
Protein A/G beads
-
Wash buffers of increasing stringency
-
Elution buffer
-
Proteinase K and RNase A
-
DNA purification kit
-
Primers for qPCR targeting the promoter regions of HOXA9 and a negative control region
Procedure:
-
Cross-linking and Chromatin Preparation:
-
Treat cells with Menin-MLL inhibitor I-19.
-
Cross-link proteins to DNA by adding formaldehyde directly to the culture medium and incubating for 10 minutes at room temperature.
-
Quench the reaction with glycine.
-
Harvest the cells and lyse them to release the nuclei.
-
Isolate the nuclei and lyse them to release the chromatin.
-
-
Chromatin Shearing:
-
Shear the chromatin to an average size of 200-1000 bp using sonication. Optimize sonication conditions for your specific cell type and equipment.
-
-
Immunoprecipitation:
-
Pre-clear the sheared chromatin with beads.
-
Incubate the chromatin with the ChIP-grade antibody overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-chromatin complexes.
-
-
Washing and Elution:
-
Wash the beads with a series of wash buffers to remove non-specific interactions.
-
Elute the chromatin complexes from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the protein-DNA cross-links by incubating at 65°C for several hours.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a DNA purification kit.
-
-
Analysis by qPCR:
-
Perform quantitative PCR using primers specific for the promoter regions of target genes (e.g., HOXA9) and a negative control genomic region.
-
A decrease in the amount of immunoprecipitated DNA at the target gene promoter in I-19 treated cells indicates that the inhibitor has displaced the Menin-MLL complex.
-
Visualizations
Caption: Signaling pathway of Menin-MLL interaction and its inhibition by I-19.
Caption: General experimental workflow for characterizing Menin-MLL inhibitor I-19.
References
- 1. Structural insights into inhibition of the bivalent menin-MLL interaction by small molecules in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of M-1121 as an orally active covalent inhibitor of menin-MLL interaction capable of achieving complete and long-lasting tumor regression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. texaschildrens.org [texaschildrens.org]
- 7. MTT assay [bio-protocol.org]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. bio-rad.com [bio-rad.com]
- 10. origene.com [origene.com]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. assaygenie.com [assaygenie.com]
Application Notes and Protocols for Menin-MLL Inhibitor Treatment of MOLM-13 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute Myeloid Leukemia (AML) with rearrangements of the Mixed Lineage Leukemia (MLL) gene presents a significant therapeutic challenge. The interaction between the protein Menin and the MLL fusion proteins is crucial for the initiation and progression of this aggressive form of leukemia.[1][2][3] Small molecule inhibitors that disrupt the Menin-MLL interaction have emerged as a promising targeted therapy for MLL-rearranged (MLL-r) and NPM1-mutated AML.[2][4][5][6] These inhibitors function by blocking the protein-protein interaction between Menin and MLL, which in turn suppresses the expression of downstream target genes essential for leukemogenesis, such as HOXA9 and MEIS1.[1][4][7] This leads to cell differentiation and apoptosis in leukemia cells.
This document provides detailed protocols for the treatment of the MLL-rearranged AML cell line MOLM-13 with a representative Menin-MLL inhibitor. MOLM-13 cells harbor the MLL-AF9 fusion oncogene and are a widely used model for studying MLL-r leukemia.[8][9] The following protocols are based on established methodologies for potent Menin-MLL inhibitors such as MI-3454 and VTP50469 (also known as SNDX-50469).[5][6][10][11] While the user requested information on "MI-19", public scientific literature on a Menin-MLL inhibitor with this specific designation is limited. The principles and protocols outlined here are broadly applicable to potent, selective Menin-MLL inhibitors.
Mechanism of Action: Menin-MLL Interaction in Leukemia
Menin acts as a critical oncogenic cofactor for MLL fusion proteins.[1] In MLL-rearranged leukemia, the N-terminal portion of MLL, which contains the Menin-binding motif, is fused to a partner protein. This fusion protein aberrantly recruits Menin to chromatin, leading to the activation of leukemogenic genes like HOXA9 and MEIS1.[1][7] Menin-MLL inhibitors are designed to fit into a pocket on Menin where MLL normally binds, thereby competitively inhibiting this interaction.[4] The disruption of the Menin-MLL complex leads to the downregulation of target gene expression, inducing differentiation and apoptosis in the leukemic cells.[4][5][7]
Caption: Signaling pathway of Menin-MLL interaction and its inhibition.
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) of various Menin-MLL inhibitors on different leukemia cell lines. This data is crucial for determining the appropriate concentration range for in vitro experiments.
| Inhibitor | Cell Line | Assay Type | IC50 (nM) | Reference Compound | Reference IC50 (nM) |
| MI-1 | - | Menin-MBM1 Inhibition | 1900 | - | - |
| MI-2 | - | Menin-MBM1 Inhibition | 446 | - | - |
| MI-463 | - | Menin-MBM1 Inhibition | ~15 | - | - |
| MI-503 | - | Menin-MBM1 Inhibition | ~15 | - | - |
| MIV-6 | - | Menin-MBM1 Inhibition | 67 | - | - |
| MI-3454 | - | Menin-MBM1 Inhibition | <1 | - | - |
| VTP50469 | MOLM-13 | Growth Inhibition | ~10-100 | - | - |
| SNDX-5613 | MOLM-13 | Growth Inhibition | ~10-100 | - | - |
Note: IC50 values can vary depending on the specific assay conditions and duration of treatment.
Experimental Protocols
Cell Culture and Maintenance of MOLM-13 Cells
MOLM-13 cells are human acute myeloid leukemia cells with an MLL-AF9 fusion.[8][9] They are grown in suspension culture.
-
Cell Line: MOLM-13 (e.g., DSMZ ACC 554, ATCC)
-
Culture Medium: RPMI-1640 medium (e.g., Gibco, Lonza) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Maintain cell density between 2 x 10^5 and 1 x 10^6 cells/mL. Split the culture every 2-3 days by diluting with fresh medium.
-
Cell Viability: Monitor cell viability using Trypan Blue exclusion assay before each experiment. Viability should be >95%.
Preparation and Treatment with Menin-MLL Inhibitor
-
Reagent Preparation: Prepare a stock solution of the Menin-MLL inhibitor (e.g., 10 mM) in dimethyl sulfoxide (DMSO). Store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Treatment Protocol:
-
Seed MOLM-13 cells in a multi-well plate at a density of 2 x 10^5 cells/mL in fresh culture medium.
-
Prepare serial dilutions of the Menin-MLL inhibitor from the stock solution in culture medium to achieve the desired final concentrations.
-
Add the diluted inhibitor or an equivalent volume of DMSO (vehicle control) to the cell cultures. The final DMSO concentration should typically not exceed 0.1%.
-
Incubate the cells for the desired time period (e.g., 24, 48, 72, or 96 hours) before proceeding with downstream assays.
-
Caption: General experimental workflow for inhibitor treatment and analysis.
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (or other fluorescent conjugate).
-
Binding Buffer.
-
Propidium Iodide (PI) solution.
-
FACS tubes.
-
Flow cytometer.
-
-
Protocol:
-
After inhibitor treatment, collect cells by centrifugation (300 x g for 5 minutes).
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a FACS tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method quantifies the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Materials:
-
Cold 70% ethanol.
-
PI staining solution (containing RNase A).
-
PBS.
-
FACS tubes.
-
Flow cytometer.
-
-
Protocol:
-
Collect treated cells by centrifugation and wash once with cold PBS.
-
Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
-
Gene Expression Analysis by Real-Time Quantitative PCR (RT-qPCR)
This protocol is used to measure the expression levels of MLL target genes.
-
Materials:
-
RNA extraction kit (e.g., RNeasy Kit, Qiagen).
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
SYBR Green or TaqMan qPCR master mix.
-
Primers for target genes (HOXA9, MEIS1) and a housekeeping gene (GAPDH, ACTB, or HPRT1).
-
Real-time PCR system.
-
-
Protocol:
-
RNA Extraction: Extract total RNA from treated and control cells according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from an equal amount of RNA for all samples.
-
qPCR: Set up the qPCR reaction with cDNA, primers, and master mix.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle control.
-
Expected Outcomes and Interpretation
Treatment of MOLM-13 cells with an effective Menin-MLL inhibitor is expected to yield the following results:
-
Reduced Cell Viability and Proliferation: A dose- and time-dependent decrease in the number of viable cells.
-
Induction of Apoptosis: An increase in the percentage of Annexin V-positive cells, indicating apoptosis.
-
Cell Cycle Arrest: An accumulation of cells in the G1 phase of the cell cycle.[12]
-
Downregulation of MLL Target Genes: A significant decrease in the mRNA levels of HOXA9 and MEIS1.[5][10]
-
Induction of Differentiation: Morphological changes consistent with myeloid differentiation and increased expression of differentiation markers like CD11b.[11]
Caption: Logical flow from inhibitor treatment to anti-leukemic effect.
Conclusion
The protocols described provide a framework for the in vitro evaluation of Menin-MLL inhibitors in MOLM-13 cells. These assays are fundamental for characterizing the mechanism of action, potency, and efficacy of novel compounds targeting the Menin-MLL interaction in AML. Successful inhibition of the Menin-MLL axis, leading to the expected cellular and molecular changes, provides a strong rationale for further preclinical and clinical development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. What are the new molecules for menin inhibitors? [synapse.patsnap.com]
- 3. Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. kuraoncology.com [kuraoncology.com]
- 6. Effective Menin inhibitor-based combinations against AML with MLL rearrangement or NPM1 mutation (NPM1c) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cellosaurus cell line MOLM-13 (CVCL_2119) [cellosaurus.org]
- 9. accegen.com [accegen.com]
- 10. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Menin-MLL inhibitor 19 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Menin-MLL inhibitor 19 is a potent, small-molecule inhibitor targeting the protein-protein interaction (PPI) between Menin and the Mixed Lineage Leukemia (MLL) protein. This interaction is a critical driver in certain types of leukemias, particularly those with MLL gene rearrangements, as well as other cancers. By disrupting the Menin-MLL complex, this class of inhibitors prevents the recruitment of the MLL fusion proteins to chromatin, leading to the downregulation of key target genes such as HOXA9 and MEIS1, which are essential for leukemogenesis.[1][2][3][4][5] This document provides detailed information on the solubility of this compound, protocols for its preparation and use in common laboratory experiments, and an overview of the relevant signaling pathways.
Physicochemical Properties and Solubility
Proper dissolution of this compound is crucial for accurate and reproducible experimental results. The following tables summarize its known solubility and provide recipes for preparing stock and working solutions.
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO | 200 mg/mL (309.74 mM) | May require sonication to fully dissolve. Use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can affect solubility.[6] |
Table 2: Preparation of Stock and Working Solutions
| Solution Type | Protocol | Final Concentration | Notes |
| In Vitro Stock Solution | Dissolve this compound in fresh, anhydrous DMSO. | Up to 200 mg/mL | Store at -20°C for up to 1 month or -80°C for up to 6 months in aliquots to avoid repeated freeze-thaw cycles.[6] |
| In Vivo Formulation 1 | 1. Dissolve inhibitor in DMSO to make a concentrated stock (e.g., 50 mg/mL). 2. Add 1 part of the DMSO stock to 4 parts PEG300 and mix. 3. Add 0.5 parts Tween-80 and mix. 4. Add 4.5 parts saline to reach the final volume. | ≥ 5 mg/mL | This formulation results in a clear solution. Prepare fresh for each use.[6] |
| In Vivo Formulation 2 | 1. Dissolve inhibitor in DMSO to make a concentrated stock (e.g., 50 mg/mL). 2. Add 1 part of the DMSO stock to 9 parts of 20% SBE-β-CD in saline and mix. | ≥ 5 mg/mL | This formulation also yields a clear solution and is suitable for in vivo administration.[6] |
| In Vivo Formulation 3 (Oil-based) | 1. Dissolve inhibitor in DMSO to make a concentrated stock (e.g., 50 mg/mL). 2. Add 1 part of the DMSO stock to 9 parts of corn oil and mix. | ≥ 5 mg/mL | Use with caution if the continuous dosing period exceeds half a month.[6] |
Biological Activity
Table 3: Biological Activity of Structurally Related Menin-MLL Inhibitors
| Compound | Cell Line | MLL Fusion | GI50/IC50 | Reference |
| MI-503 | MV4;11 | MLL-AF4 | 250 - 570 nM (GI50) | [7] |
| MI-463 | MV4;11 | MLL-AF4 | 15.3 nM (IC50) | [7] |
| MI-2 | MV4;11 | MLL-AF4 | 9.5 µM (GI50) | [1] |
| MI-2 | KOPN-8 | MLL-ENL | 7.2 µM (GI50) | [1] |
| MI-2 | ML-2 | MLL-AF6 | 8.7 µM (GI50) | [1] |
| Compound 19* | MV4;11 | MLL-AF4 | 13 nM (IC50) | [8] |
Note: The "compound 19" referenced here is a methyl sulfonamide analog of a thienopyrimidine scaffold and may not be identical to the "this compound" from other commercial sources. Researchers should perform their own dose-response experiments to determine the potency of their specific compound.
Experimental Protocols
The following are detailed protocols for common experiments involving Menin-MLL inhibitors. These can be adapted for use with this compound.
Cell Viability (MTT) Assay
This protocol is used to assess the effect of the inhibitor on cell proliferation.
-
Cell Plating: Seed leukemia cells (e.g., MV4;11, MOLM-13) in a 96-well plate at a density of 1 x 10^5 cells/mL in 90 µL of culture medium.[3]
-
Compound Preparation: Prepare serial dilutions of this compound from a concentrated DMSO stock. The final DMSO concentration in the wells should not exceed 0.25%.
-
Treatment: Add 10 µL of the diluted compound or DMSO (vehicle control) to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[3]
-
MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well and incubate for 4 hours.
-
Solubilization: Add 100 µL of solubilization solution to each well.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control and plot a dose-response curve to determine the GI50 value.
Co-Immunoprecipitation (Co-IP)
This protocol is used to verify the disruption of the Menin-MLL interaction within cells.
-
Cell Treatment: Treat HEK293 cells transfected with a Flag-tagged MLL fusion protein (e.g., Flag-MLL-AF9) with varying concentrations of this compound or DMSO for the desired time.
-
Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Immunoprecipitation: Incubate the cell lysates with anti-Flag antibody-conjugated beads overnight at 4°C to pull down the MLL fusion protein complex.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against Menin and the Flag tag (to confirm MLL pulldown). A decrease in the amount of co-immunoprecipitated Menin in the inhibitor-treated samples compared to the control indicates disruption of the interaction.[5]
Quantitative Real-Time PCR (qPCR)
This protocol is used to measure the effect of the inhibitor on the expression of MLL target genes.
-
Cell Treatment and RNA Extraction: Treat leukemia cells with this compound for a specified period (e.g., 6 days).[1] Isolate total RNA using a commercial kit.
-
cDNA Synthesis: Reverse transcribe 100-1000 ng of total RNA into cDNA.[1]
-
qPCR Reaction: Set up qPCR reactions using a suitable master mix, cDNA, and TaqMan Gene Expression Assays for the target genes (HOXA9, MEIS1) and a housekeeping gene (e.g., β-Actin or 18S RNA).[1]
-
Primer/Probe Sequences (Human):
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing the inhibitor-treated samples to the vehicle-treated control.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Menin-MLL signaling pathway and a typical experimental workflow for testing Menin-MLL inhibitors.
References
- 1. Menin-MLL Inhibitors Reverse Oncogenic Activity of MLL Fusion Proteins in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. High-Affinity Small-Molecule Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction Closely Mimic a Natural Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for RNA-seq Analysis Following Menin-MLL Inhibitor Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Menin, a nuclear protein encoded by the MEN1 gene, plays a critical role in regulating gene transcription.[1] In certain cancers, particularly acute leukemias with Mixed Lineage Leukemia (MLL) gene rearrangements (MLL-r) or NPM1 mutations, Menin forms a complex with the MLL fusion protein. This interaction is crucial for the recruitment of the MLL complex to target genes, such as the HOXA cluster and MEIS1, leading to their aberrant expression and driving leukemogenesis.[2][3][4]
Small molecule inhibitors targeting the Menin-MLL interaction represent a promising therapeutic strategy for these malignancies.[2][3] These inhibitors function by disrupting the protein-protein interaction between Menin and MLL, which in turn leads to the downregulation of key oncogenic target genes, cell differentiation, and apoptosis.[4][5][6][7] Menin-MLL inhibitor 19 is a potent small molecule designed to specifically block this interaction.[8][9]
RNA sequencing (RNA-seq) is a powerful tool for elucidating the global transcriptional changes induced by Menin-MLL inhibitors.[10][11] This technology allows for a comprehensive analysis of gene expression, providing insights into the mechanism of action of these drugs, identifying biomarkers of response, and revealing potential resistance mechanisms.[12][13] These application notes provide a detailed protocol for conducting RNA-seq analysis on leukemia cell lines treated with a Menin-MLL inhibitor.
Signaling Pathway Overview
The Menin-MLL complex is a key driver of aberrant gene expression in MLL-rearranged leukemias. Menin acts as a scaffold protein, linking the MLL fusion protein to chromatin.[14] This complex is essential for maintaining the expression of critical target genes, including the HOXA gene cluster and its cofactor MEIS1, which are crucial for leukemic cell proliferation and survival.[3][5][7][15] Inhibition of the Menin-MLL interaction displaces the complex from chromatin, leading to a rapid suppression of these target genes.[5][6]
Caption: Menin-MLL Signaling Pathway and Inhibitor Action.
Experimental Protocols
This section provides detailed protocols for cell culture, inhibitor treatment, RNA extraction, and library preparation for RNA-seq analysis.
Cell Culture and Inhibitor Treatment
-
Cell Line Selection: Utilize human leukemia cell lines with MLL rearrangements, such as MOLM-13 (MLL-AF9) or MV4-11 (MLL-AF4).
-
Cell Culture: Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Inhibitor Preparation: Dissolve this compound in DMSO to create a stock solution (e.g., 10 mM).
-
Treatment:
-
Seed cells at a density of 5 x 10^5 cells/mL.
-
Treat cells with the Menin-MLL inhibitor at a final concentration of 1 µM (or a dose-response range) or with an equivalent volume of DMSO as a vehicle control.
-
Incubate the cells for the desired time points (e.g., 24, 48, and 72 hours).
-
Perform experiments in triplicate for each condition (inhibitor-treated and DMSO control).
-
RNA Extraction
-
Cell Lysis: Harvest approximately 1 x 10^7 cells by centrifugation and lyse them using a suitable lysis buffer (e.g., TRIzol or a column-based kit's lysis buffer).
-
RNA Purification: Isolate total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. This typically involves homogenization, phase separation (for TRIzol), and purification on a silica membrane.
-
DNase Treatment: Perform an on-column DNase digestion to remove any contaminating genomic DNA.
-
RNA Quantification and Quality Control:
-
Measure the RNA concentration using a spectrophotometer (e.g., NanoDrop).
-
Assess RNA integrity using an Agilent Bioanalyzer or similar instrument. An RNA Integrity Number (RIN) of >8 is recommended for high-quality RNA-seq data.
-
RNA-seq Library Preparation and Sequencing
-
Library Preparation:
-
Start with 1 µg of total RNA per sample.
-
Use a commercial library preparation kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit) following the manufacturer's protocol.
-
The main steps include:
-
Poly(A) selection of mRNA.
-
mRNA fragmentation.
-
First and second-strand cDNA synthesis.
-
Adenylation of 3' ends.
-
Ligation of sequencing adapters.
-
PCR amplification of the library.
-
-
-
Library Quantification and Quality Control:
-
Quantify the final library concentration using a Qubit fluorometer.
-
Assess the library size distribution using a Bioanalyzer.
-
-
Sequencing:
-
Pool the libraries in equimolar concentrations.
-
Perform paired-end sequencing (e.g., 2 x 150 bp) on an Illumina sequencing platform (e.g., NovaSeq 6000) to a depth of at least 20 million reads per sample.
-
Data Analysis Workflow
The following outlines a standard bioinformatics pipeline for analyzing the RNA-seq data.
Caption: RNA-seq Data Analysis Workflow.
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Read Trimming: Remove adapter sequences and low-quality bases using tools such as Trimmomatic.
-
Alignment: Align the trimmed reads to a reference human genome (e.g., GRCh38) using a splice-aware aligner like STAR.
-
Gene Expression Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Expression Analysis:
-
Import the count matrix into R/Bioconductor.
-
Use a package like DESeq2 to normalize the data and perform differential expression analysis between the inhibitor-treated and DMSO control groups.[5]
-
Identify genes with a statistically significant change in expression (e.g., adjusted p-value < 0.05 and a log2 fold change > 1 or < -1).
-
Expected Results and Data Presentation
Treatment with a Menin-MLL inhibitor is expected to cause significant changes in the transcriptome of MLL-rearranged leukemia cells. The primary outcome is the downregulation of direct MLL fusion target genes.
Table 1: Top 20 Downregulated Genes in MOLM-13 Cells after 48h Treatment with this compound
| Gene Symbol | Log2 Fold Change | Adjusted p-value |
| HOXA9 | -3.5 | < 0.001 |
| MEIS1 | -3.2 | < 0.001 |
| PBX3 | -2.8 | < 0.001 |
| MEF2C | -2.5 | < 0.001 |
| JMJD1C | -2.3 | < 0.001 |
| RUNX2 | -2.1 | < 0.001 |
| FLT3 | -2.0 | < 0.001 |
| MYB | -1.8 | < 0.01 |
| BCL2 | -1.5 | < 0.01 |
| SOX4 | -1.4 | < 0.01 |
| CDK6 | -1.3 | < 0.05 |
| EVI1 | -1.2 | < 0.05 |
| ERG | -1.1 | < 0.05 |
| LMO2 | -1.0 | < 0.05 |
| GATA2 | -0.9 | < 0.05 |
| TAL1 | -0.8 | < 0.05 |
| IKZF1 | -0.7 | < 0.05 |
| SP1 | -0.6 | < 0.05 |
| CCND1 | -0.5 | < 0.05 |
| MYC | -0.4 | < 0.05 |
Note: The data presented in this table is illustrative and based on previously published findings for similar Menin-MLL inhibitors. Actual results may vary.[5]
Table 2: Gene Set Enrichment Analysis (GSEA) of Downregulated Pathways
| Gene Set Name | Normalized Enrichment Score (NES) | FDR q-value |
| HALLMARK_MYC_TARGETS_V1 | -2.1 | < 0.001 |
| HALLMARK_E2F_TARGETS | -1.9 | < 0.001 |
| KEGG_CELL_CYCLE | -1.8 | < 0.001 |
| HOX_GENES_IN_DEVELOPMENT | -2.5 | < 0.001 |
Note: This table provides examples of pathways expected to be negatively enriched following Menin-MLL inhibitor treatment, based on published data.[5]
Conclusion
RNA-seq is an invaluable tool for characterizing the molecular effects of Menin-MLL inhibitors. The protocols and data analysis workflow outlined in these application notes provide a robust framework for investigating the transcriptional consequences of Menin-MLL inhibition. The expected downregulation of key oncogenes like HOXA9 and MEIS1 serves as a critical on-target validation for this class of compounds. Furthermore, the comprehensive nature of RNA-seq allows for the discovery of novel therapeutic targets and biomarkers, ultimately aiding in the development of more effective treatments for MLL-rearranged leukemias.
References
- 1. What are the new molecules for menin inhibitors? [synapse.patsnap.com]
- 2. Challenges and opportunities in targeting the menin-MLL interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A 2024 Update on Menin Inhibitors. A New Class of Target Agents against KMT2A-Rearranged and NPM1-Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Menin-MLL Inhibitor Induces Specific Chromatin Changes and Eradicates Disease in Models of MLL-Rearranged Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. alitheagenomics.com [alitheagenomics.com]
- 11. illumina.com [illumina.com]
- 12. Applications and Showcases of RNA Sequencing Throughout the Drug Discovery Process | Lexogen [lexogen.com]
- 13. blog.championsoncology.com [blog.championsoncology.com]
- 14. Menin as a Hub Controlling Mixed Lineage Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. books.rsc.org [books.rsc.org]
Application Note: Determination of IC50 Values for Menin-MLL Inhibitor 19 in Leukemia Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of Menin-MLL inhibitor 19 in leukemia cell lines. It includes background information on the Menin-MLL interaction as a therapeutic target, a summary of inhibitor potencies, and a step-by-step experimental workflow.
Introduction
The interaction between Menin and Mixed Lineage Leukemia (MLL) protein is a critical driver in certain types of acute leukemia, particularly those with MLL gene rearrangements.[1][2][3] MLL fusion proteins, resulting from chromosomal translocations, require interaction with Menin to drive the expression of leukemogenic target genes like HOXA9 and MEIS1, leading to a block in hematopoietic differentiation and uncontrolled cell proliferation.[4][5][6][7]
Disrupting the Menin-MLL interaction with small molecule inhibitors has emerged as a promising therapeutic strategy for these aggressive leukemias.[2][8] this compound is a potent compound developed to target this protein-protein interaction.[1][9] Accurate determination of its IC50 is a crucial step in its preclinical evaluation, providing a quantitative measure of its potency in relevant cancer cell lines.
The Menin-MLL Signaling Pathway in Leukemia
In leukemias with MLL rearrangements, the MLL fusion protein partners with Menin. This complex is recruited to the chromatin of target genes, such as HOXA9 and MEIS1.[4][6][7] This recruitment leads to the upregulation of these genes, which in turn blocks hematopoietic differentiation and promotes leukemic cell survival and proliferation.[4][5] Menin-MLL inhibitors, such as inhibitor 19, function by binding to Menin and preventing its interaction with the MLL fusion protein, thereby inhibiting the transcription of these key oncogenes.[6][10]
Caption: The Menin-MLL signaling pathway in MLL-rearranged leukemia.
Quantitative Data Summary
The potency of various Menin-MLL inhibitors has been evaluated in several leukemia cell lines. The half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values are key metrics for comparing these compounds.
| Inhibitor | Cell Line | MLL Fusion | Assay Type | IC50 / GI50 (nM) | Reference |
| Inhibitor 19 | MLL-AF9 transformed murine bone marrow cells | MLL-AF9 | MTT | ~75 (GI50) | |
| MI-2 | MV-4-11 | MLL-AF4 | MTT | 446 (IC50) | [6][11] |
| MI-503 | MV-4-11 | MLL-AF4 | MTT | 250-570 (GI50) | [6] |
| MI-503 | MOLM-13 | MLL-AF9 | MTT | 250-570 (GI50) | [6] |
| M-525 | MV-4-11 | MLL-AF4 | Proliferation | 3 (IC50) | [11] |
| M-1121 | MV-4-11 | MLL-AF4 | Proliferation | 2.3 (IC50) | [12] |
| M-1121 | MOLM-13 | MLL-AF9 | Proliferation | 49 (IC50) | [12] |
| VTP50469 | MOLM-13 | MLL-AF9 | Proliferation | 13-37 (GI50) | [3] |
Experimental Protocol: IC50 Determination using CellTiter-Glo®
This protocol describes the determination of the IC50 value for this compound in suspension leukemia cell lines (e.g., MV4;11, MOLM-13) using the Promega CellTiter-Glo® Luminescent Cell Viability Assay. This assay quantifies ATP, an indicator of metabolically active cells.
Materials
-
Leukemia cell lines (e.g., MV4;11 [MLL-AF4], MOLM-13 [MLL-AF9])
-
Appropriate cell culture medium (e.g., RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Opaque-walled 96-well microplates
-
Luminometer
Cell Culture
-
Culture leukemia cells in suspension in T-75 flasks with appropriate media supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Ensure cells are in the logarithmic growth phase and have greater than 90% viability before starting the experiment.
Inhibitor Preparation
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in cell culture medium to create a range of concentrations for the dose-response curve. A 10-point, 3-fold dilution series is recommended as a starting point.
-
Prepare a vehicle control containing the same final concentration of DMSO as the highest inhibitor concentration.
Assay Procedure
-
Cell Seeding:
-
Count the cells and adjust the density to 1 x 10^5 cells/mL in fresh culture medium.
-
Add 50 µL of the cell suspension to each well of an opaque-walled 96-well plate (resulting in 5,000 cells/well).
-
Include wells with medium only for background luminescence measurement.
-
-
Compound Addition:
-
Add 50 µL of the serially diluted this compound or vehicle control to the appropriate wells. This will result in a final volume of 100 µL per well.
-
Each concentration should be tested in triplicate.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator. The incubation time may need to be optimized depending on the cell line's doubling time.[9]
-
-
Signal Detection:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add 100 µL of the CellTiter-Glo® reagent to each well.[12]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[12]
-
Measure the luminescence using a luminometer.
-
Data Analysis
-
Average the triplicate readings for each concentration.
-
Subtract the average background luminescence (from the medium-only wells) from all other readings.
-
Normalize the data by expressing the luminescent signal as a percentage of the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the inhibitor concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope [four parameters]) to fit the dose-response curve and determine the IC50 value.
Experimental Workflow
The following diagram outlines the key steps in the IC50 determination protocol.
Caption: Workflow for IC50 determination of this compound.
Conclusion
The protocol outlined in this application note provides a robust and reproducible method for determining the IC50 of this compound in leukemia cell lines. Accurate and consistent measurement of inhibitor potency is fundamental for the preclinical assessment of novel therapeutic compounds and for understanding their mechanism of action. The provided data and methodologies serve as a valuable resource for researchers in the field of cancer drug discovery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. azurebiosystems.com [azurebiosystems.com]
- 3. books.rsc.org [books.rsc.org]
- 4. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. texaschildrens.org [texaschildrens.org]
- 6. researchgate.net [researchgate.net]
- 7. DSpace [repository.upenn.edu]
- 8. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound - Ace Therapeutics [acetherapeutics.com]
- 10. Structural insights into inhibition of the bivalent menin-MLL interaction by small molecules in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. ch.promega.com [ch.promega.com]
Troubleshooting & Optimization
improving Menin-MLL inhibitor 19 solubility for in vivo studies
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using Menin-MLL inhibitors, with a focus on improving the solubility of compounds like Menin-MLL inhibitor 19 for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Menin-MLL inhibitors?
A1: Menin-MLL inhibitors are a class of targeted therapeutics that disrupt the critical protein-protein interaction (PPI) between menin and the MLL1 (KMT2A) protein or its oncogenic fusion products.[1][2][3] Menin acts as a scaffold protein, and its interaction with MLL is essential for the recruitment of the MLL complex to target genes, such as HOXA9 and MEIS1.[3][4] This recruitment leads to histone H3 lysine 4 (H3K4) trimethylation, which drives the expression of genes responsible for leukemic transformation and maintenance.[4][5] By blocking this interaction, these inhibitors prevent the expression of these key oncogenes, leading to cell differentiation and apoptosis in MLL-rearranged leukemias.[1][3]
Q2: My Menin-MLL inhibitor is precipitating out of solution during formulation or upon injection. What are the common causes?
A2: Precipitation is a common issue with poorly soluble compounds. The primary causes include:
-
Inadequate Solvent System: The chosen vehicle may not have sufficient solubilizing capacity for the required concentration of the inhibitor.
-
Incorrect Order of Solvent Addition: When using a co-solvent system (e.g., DMSO, PEG, Tween), the order in which components are mixed is critical. The drug should typically be fully dissolved in the primary organic solvent (like DMSO) before adding aqueous components or surfactants.
-
Temperature Changes: A compound may be soluble at a higher temperature used during preparation but can precipitate when the solution cools to room temperature or is administered to an animal at body temperature.
-
pH Shift: The pH of the vehicle can significantly impact the solubility of ionizable compounds. A shift in pH upon dilution or injection into physiological fluids can cause precipitation.
-
"Fallout" on Dilution: The inhibitor may be stable in a concentrated stock solution (e.g., in 100% DMSO) but crashes out when diluted into an aqueous vehicle for injection. This is a common phenomenon for hydrophobic compounds.
Q3: What are recommended starting vehicles for in vivo studies with Menin-MLL inhibitors?
A3: Based on preclinical studies of similar potent, orally bioavailable Menin-MLL inhibitors like revumenib and ziftomenib, common and effective vehicle compositions include multi-component co-solvent and suspension systems. It is always recommended to perform a small-scale pilot formulation to check for solubility and stability before preparing a large batch.
Troubleshooting Guide: Improving In Vivo Solubility
This guide addresses specific issues you may encounter when formulating this compound or related compounds for animal studies.
| Problem | Potential Cause | Recommended Solution |
| Compound will not dissolve in the initial solvent. | The inhibitor has very low solubility in the chosen primary solvent. | Most small molecule inhibitors are readily soluble in 100% DMSO.[6][7][8] Ensure you are using fresh, anhydrous DMSO as it can absorb moisture, which reduces solubility.[6] Gentle warming (37-50°C) and sonication can also aid dissolution. |
| Precipitation occurs after adding aqueous components (e.g., saline, water). | The final concentration of the organic co-solvent (e.g., DMSO) is too low to maintain solubility. The compound is "crashing out." | 1. Optimize Co-Solvent Ratios: Increase the proportion of solubilizing agents like PEG300 or PEG400. A common strategy is to first dissolve the compound in DMSO, then dilute this into PEG, and finally add the aqueous component slowly while vortexing.[6][9] 2. Add a Surfactant: Incorporate a non-ionic surfactant like Tween 80 or Cremophor EL to create a more stable micellar formulation or microemulsion.[10][11] |
| The final formulation is a suspension, not a clear solution. | The required dose exceeds the solubility limit of the vehicle, even with co-solvents and surfactants. | 1. Use a Suspending Agent: If a clear solution is not achievable at the target concentration, creating a uniform, homogenous suspension is a viable alternative for oral gavage.[6] Use agents like 0.5-1% Carboxymethylcellulose (CMC-Na) or Methylcellulose in water or saline.[12] 2. Particle Size Reduction: Ensure the suspended particles are of a fine, uniform size to prevent aggregation and ensure consistent dosing. This can be achieved by thorough mixing or sonication. |
| The formulation is clear initially but becomes cloudy or precipitates over time. | The formulation is thermodynamically unstable (a supersaturated solution was formed) or the compound is degrading. | 1. Assess Stability: Prepare the formulation and observe it at room temperature and 4°C over several hours to check for stability. For in vivo studies, it is best practice to prepare the formulation fresh each day.[8] 2. Adjust pH: If the compound is ionizable, buffering the aqueous component may improve stability. |
| Adverse events (e.g., local irritation, toxicity) are observed in animals post-injection. | The vehicle itself, particularly high concentrations of DMSO or certain surfactants, may be causing local toxicity.[13] | 1. Minimize Harsh Solvents: Aim to keep the final concentration of DMSO as low as possible, ideally below 10% for injections.[12][13] 2. Conduct a Vehicle-Only Control: Always include a control group of animals that receives only the vehicle to distinguish between vehicle effects and compound toxicity.[12] |
Experimental Protocols & Data
Table 1: Example Formulations for Menin-MLL Inhibitors
The following table summarizes vehicle compositions used in preclinical studies of Menin-MLL inhibitors or recommended by suppliers for poorly soluble compounds. These serve as excellent starting points for formulating this compound.
| Formulation Type | Compound | Vehicle Composition | Administration Route | Notes |
| Clear Solution | Ziftomenib (KO-539) | 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | Oral / Injection | A multi-component system designed to keep the drug in solution.[9] |
| Clear Solution | Revumenib (SNDX-5613) | 5% DMSO / 40% PEG300 / 5% Tween-80 / 50% ddH₂O | Oral / Injection | Similar to the Ziftomenib formulation, with a lower DMSO concentration.[6] |
| Homogeneous Suspension | Revumenib (SNDX-5613) | 0.5% - 1% CMC-Na, 0.1% Tween 80 in sterile water | Oral Gavage | A standard suspension vehicle for oral administration of insoluble compounds.[6] |
| Oil-Based Suspension | Revumenib (SNDX-5613) | 5% DMSO in Corn Oil | Oral / Injection | A simpler two-component system suitable for highly lipophilic drugs.[6] |
Protocol 1: Preparation of a Co-Solvent Formulation (Clear Solution)
This protocol is adapted from standard methodologies for compounds like Ziftomenib and Revumenib.[6][9]
Objective: To prepare a 1 mg/mL solution of this compound in a vehicle of 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline.
Materials:
-
This compound
-
DMSO (anhydrous)
-
PEG300
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile, conical tubes
-
Vortex mixer and/or sonicator
Procedure:
-
Weigh Compound: Accurately weigh the required amount of this compound. For 10 mL of a 1 mg/mL solution, you will need 10 mg.
-
Prepare Stock Solution: Add 1 mL (10% of the final volume) of DMSO to the vial containing the inhibitor. Vortex or sonicate until the compound is completely dissolved. A clear solution should be obtained. Gentle warming (37°C) may be applied if necessary.
-
Add Co-Solvent: To the DMSO solution, add 4 mL (40% of the final volume) of PEG300. Vortex thoroughly until the solution is homogeneous.
-
Add Surfactant: Add 0.5 mL (5% of the final volume) of Tween-80. Vortex again until fully mixed.
-
Add Aqueous Phase: Slowly add 4.5 mL (45% of the final volume) of sterile saline to the mixture, vortexing continuously during the addition to prevent precipitation.
-
Final Check: Inspect the final solution. It should be clear and free of any visible precipitate.
-
Administration: Use the formulation immediately for best results. If storage is required, perform stability tests first. Always filter-sterilize injectable formulations through a 0.22 µm syringe filter if possible.
Visualizations
Menin-MLL Signaling Pathway
The diagram below illustrates the critical role of the Menin-MLL interaction in driving leukemogenesis. Menin acts as a tether, bringing the MLL fusion protein to chromatin, which leads to the transcription of oncogenes. Menin-MLL inhibitors work by breaking this link.
Caption: The Menin-MLL interaction pathway and point of therapeutic inhibition.
Experimental Workflow for Solubility Optimization
This workflow provides a logical progression for developing a suitable in vivo formulation for a poorly soluble compound like this compound.
Caption: A stepwise workflow for optimizing formulation solubility for in vivo studies.
References
- 1. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Challenges and opportunities in targeting the menin-MLL interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Menin as a Hub Controlling Mixed Lineage Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. selleckchem.com [selleckchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Revumenib | SNDX-5613 | menin-KMT2A Inhibitor | TargetMol [targetmol.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. caymanchem.com [caymanchem.com]
- 13. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Menin-MLL Inhibitor Treatment Duration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Menin-MLL inhibitors. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for Menin-MLL inhibitors?
Menin-MLL inhibitors are a class of targeted therapeutics that disrupt the protein-protein interaction (PPI) between menin and the Mixed Lineage Leukemia 1 (MLL1) protein.[1][2][3][4] This interaction is critical for the oncogenic activity of MLL fusion proteins in certain types of acute leukemia, such as those with MLL1 rearrangements (MLL-r) or mutations in the nucleophosmin (NPM1) gene.[1][5][6][7] By blocking this interaction, these inhibitors prevent the recruitment of the MLL1 complex to chromatin, leading to the downregulation of key target genes like HOXA9 and MEIS1.[1][2][8][9] This, in turn, induces differentiation and apoptosis in leukemic cells.[1][2][3]
Q2: How do I determine the optimal concentration and treatment duration for my in vitro experiments?
The optimal concentration and duration of treatment with a Menin-MLL inhibitor will depend on the specific inhibitor, the cell line being used, and the experimental endpoint.
-
Concentration: Start by performing a dose-response curve to determine the GI50 (the concentration that inhibits cell growth by 50%) for your specific cell line. Published GI50 values for various inhibitors and cell lines can serve as a starting point (see Table 1).
-
Duration: The effects of Menin-MLL inhibitors are often time-dependent, with more pronounced effects observed after prolonged treatment.[10] It is recommended to conduct a time-course experiment, treating cells for various durations (e.g., 2, 4, 7, and 10 days) to determine the optimal time point for observing the desired effect, such as target gene downregulation, cell differentiation, or apoptosis. For some cell lines, treatment for at least 7 days may be necessary to see a significant effect on proliferation.[10]
Q3: I am not observing the expected downregulation of HOXA9 and MEIS1 gene expression. What could be the reason?
Several factors could contribute to this issue:
-
Suboptimal inhibitor concentration or treatment duration: As mentioned in Q2, ensure you are using an appropriate concentration and have treated the cells for a sufficient amount of time.
-
Cell line resistance: The cell line you are using may have intrinsic or acquired resistance to the Menin-MLL inhibitor. Consider testing other MLL-rearranged or NPM1-mutant cell lines to confirm the inhibitor's activity.
-
Incorrect experimental procedure: Verify the accuracy of your quantitative real-time PCR (qRT-PCR) protocol, including primer design and efficiency.
-
Acquired resistance: Prolonged treatment can sometimes lead to the development of resistance.[11][12] This can be due to mutations in the MEN1 gene that prevent the inhibitor from binding effectively.[12][13][14]
Q4: My in vivo xenograft model is not responding to the Menin-MLL inhibitor treatment. What are the possible causes and troubleshooting steps?
In vivo studies can be complex, and a lack of response could be due to several factors:
-
Pharmacokinetics (PK) and Pharmacodynamics (PD): The inhibitor may have poor oral bioavailability or a short half-life, leading to insufficient drug exposure at the tumor site.[15] It is crucial to perform PK/PD studies to optimize the dosing regimen (dose and frequency).
-
Tumor model: The specific patient-derived xenograft (PDX) model or cell line xenograft may not be sensitive to Menin-MLL inhibition.[16]
-
Treatment duration: Similar to in vitro studies, in vivo treatment may require a prolonged duration to observe a significant anti-tumor effect.[17]
-
Resistance: As with in vitro models, the development of resistance through mutations in MEN1 can occur in vivo.[12]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Low potency (high GI50) in cell proliferation assays | Cell line is not dependent on the Menin-MLL interaction. | Confirm the presence of MLL rearrangements or NPM1 mutations in your cell line. Use a positive control cell line known to be sensitive to Menin-MLL inhibitors (e.g., MOLM-13, MV4;11). |
| Inactive compound. | Verify the identity and purity of your inhibitor. Test a fresh batch of the compound. | |
| Suboptimal assay conditions. | Optimize cell seeding density and incubation time. | |
| Variability in experimental results | Inconsistent cell culture conditions. | Maintain consistent cell passage numbers and ensure cells are in the logarithmic growth phase before treatment. |
| Inaccurate inhibitor concentration. | Prepare fresh stock solutions of the inhibitor and verify the concentration. | |
| Toxicity observed in in vivo studies | Off-target effects of the inhibitor. | Reduce the dose or change the dosing schedule. |
| Formulation issues. | Ensure the inhibitor is properly formulated for in vivo administration. A common formulation is a solution in DMSO, PEG300, Tween-80, and saline.[18] |
Quantitative Data Summary
Table 1: In Vitro Activity of Selected Menin-MLL Inhibitors
| Inhibitor | Cell Line | Genotype | GI50 (nM) | Reference |
| VTP50469 | MOLM-13 | MLL-AF9 | 13-37 | [1] |
| MI-503 | MLL-r leukemia cells | MLL-r | ~220-570 | [1] |
| DS-1594 | MLL-r and NPM1-mut leukemia cells | MLL-r, NPM1-mut | 2.5-28 | [1] |
| MIV-6 (19) | MLL-AF9 transformed BMCs | MLL-AF9 | 1100 | [8] |
| M-1121 | MV4;11 | MLL-AF4 | 2.3 | [9] |
| M-1121 | MOLM-13 | MLL-AF9 | 49 | [9] |
Note: GI50 values can vary between different studies and experimental conditions. This table should be used as a general guide.
Experimental Protocols
1. Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Inhibitor Treatment: The following day, add serial dilutions of the Menin-MLL inhibitor to the wells. Include a DMSO-treated control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours to 7 days).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the GI50 value by plotting the percentage of cell viability against the inhibitor concentration.
2. Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression
-
Cell Treatment: Treat cells with the Menin-MLL inhibitor at the desired concentration and for the optimal duration.
-
RNA Extraction: Isolate total RNA from the cells using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR using primers specific for your target genes (e.g., HOXA9, MEIS1) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Visualizations
Caption: Mechanism of action of Menin-MLL inhibitors.
Caption: Workflow for optimizing Menin-MLL inhibitor treatment.
References
- 1. books.rsc.org [books.rsc.org]
- 2. Menin-MLL Inhibitors Reverse Oncogenic Activity of MLL Fusion Proteins in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Challenges and opportunities in targeting the menin-MLL interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A 2024 Update on Menin Inhibitors. A New Class of Target Agents against KMT2A-Rearranged and NPM1-Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small Molecule Menin Inhibitors: Novel Therapeutic Agents Targeting Acute Myeloid Leukemia with KMT2A Rearrangement or NPM1 Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. youtube.com [youtube.com]
- 12. MEN1 mutations mediate clinical resistance to Menin inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Drug-resistant menin variants retain high binding affinity and interactions with MLL1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. medchemexpress.com [medchemexpress.com]
Technical Support Center: Menin-MLL Inhibitor 19 Western Blot Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Menin-MLL inhibitor 19 (MI-19) in Western blot experiments.
Troubleshooting Guide
This guide addresses common issues encountered during Western blot analysis of samples treated with Menin-MLL inhibitors.
Issue 1: Weak or No Menin Signal After MI-19 Treatment
-
Question: I treated my MLL-rearranged leukemia cells with MI-19 and now I can't detect a Menin band on my Western blot. Is my experiment failing?
-
Answer: Not necessarily. Treatment with Menin-MLL inhibitors can lead to the degradation of the Menin protein via the ubiquitin-proteasome pathway[1][2]. This is a known on-target effect of this class of inhibitors.
-
Experimental Confirmation: To confirm if the loss of signal is due to protein degradation, you can co-treat your cells with MI-19 and a proteasome inhibitor like MG132. If the Menin band reappears in the co-treated sample, it indicates that the inhibitor is inducing Menin degradation[1].
-
Time-Course and Dose-Response: A decrease in Menin protein levels can be observed in a time- and dose-dependent manner. Consider performing a time-course experiment (e.g., 0, 4, 8, 12, 24 hours) and a dose-response experiment with varying concentrations of MI-19 to characterize this effect in your specific cell line[1].
-
Issue 2: Unexpected or Multiple Bands for MLL Fusion Proteins
-
Question: I am trying to detect an MLL fusion protein, but I am seeing multiple bands or a band at an unexpected molecular weight. What could be the cause?
-
Answer: This can be due to several factors:
-
Antibody Specificity: There are no commercially available antibodies that specifically recognize the MLL-fusion junction. You will need to use an antibody that targets either the N-terminal portion of MLL or the fusion partner protein (e.g., AF9, ENL)[3]. The wild-type MLL protein is very large (~500 kDa) and is proteolytically processed into an N-terminal 320 kDa fragment (MLL-N) and a C-terminal 180 kDa fragment (MLL-C)[4][5]. Your antibody may detect both the full-length precursor, the processed fragments, and the MLL fusion protein, leading to multiple bands.
-
Protein Degradation: Protein samples that have undergone multiple freeze-thaw cycles or were not prepared with sufficient protease inhibitors can show degradation products, resulting in lower molecular weight bands[6][7].
-
Post-Translational Modifications: Glycosylation and other post-translational modifications can cause a protein to migrate at a higher molecular weight than predicted[8].
-
Issue 3: High Background on the Western Blot
-
Question: My Western blot has high background, making it difficult to interpret the results. How can I reduce the background?
-
Answer: High background can be caused by several factors during the Western blotting procedure:
-
Insufficient Blocking: Ensure you are blocking the membrane for a sufficient amount of time (typically 1 hour at room temperature) with an appropriate blocking agent (e.g., 5% non-fat milk or BSA in TBST)[6]. Some antibodies may have specific blocking buffer requirements, so it is important to check the antibody datasheet.
-
Antibody Concentration: Using too high a concentration of the primary or secondary antibody can lead to non-specific binding and high background. Titrating your antibodies to find the optimal concentration is recommended[6].
-
Inadequate Washing: Insufficient washing between antibody incubation steps can result in high background. Increase the number and duration of your wash steps (e.g., 3 x 5-10 minutes with TBST)[7].
-
Membrane Handling: Avoid touching the membrane with your hands. Use clean forceps to handle the membrane. Ensure all equipment and buffers are clean and free of contaminants[9].
-
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of Menin and MLL fusion proteins?
A1:
-
Menin: The expected molecular weight of Menin is approximately 67-72 kDa[10].
-
MLL and MLL Fusion Proteins: The full-length MLL protein is around 500 kDa and is cleaved into a 320 kDa N-terminal fragment and a 180 kDa C-terminal fragment[4][5]. MLL fusion proteins will have a molecular weight that is the sum of the N-terminal portion of MLL and the fusion partner protein. This can vary significantly depending on the fusion partner[5].
Q2: What are the recommended antibody dilutions for Menin and MLL Western blots?
A2: Antibody dilutions should always be optimized for your specific experimental conditions. However, here are some general starting recommendations based on commercially available antibodies:
| Antibody | Application | Starting Dilution |
| Menin | Western Blot | 1:1000 - 1:5000 |
| Menin | Immunoprecipitation | 1:50 - 1:500 |
| MLL | Western Blot | 1:1000 |
Data compiled from multiple antibody datasheets.[11][12]
Q3: What positive and negative controls should I use?
A3:
-
Positive Controls:
-
Negative Controls:
-
A cell line with known low or no expression of the target protein.
-
For inhibitor studies, a vehicle-treated control (e.g., DMSO) is essential.
-
To control for secondary antibody non-specific binding, include a lane with no primary antibody.
-
Experimental Protocols
Menin Western Blot Protocol
-
Cell Lysis:
-
Treat cells with MI-19 at the desired concentration and for the desired time. Include a vehicle-treated control.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per lane by boiling in Laemmli sample buffer for 5 minutes.
-
Separate proteins on an 8-10% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against Menin (e.g., diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody (diluted according to the manufacturer's instructions) for 1 hour at room temperature.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Visualize the bands using a chemiluminescence imaging system.
-
Visualizations
Caption: Mechanism of Action for this compound.
References
- 1. Disruption of the menin-MLL interaction triggers menin protein degradation via ubiquitin-proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | MLL-Rearranged Leukemias—An Update on Science and Clinical Approaches [frontiersin.org]
- 5. MLL fusions: Pathways to leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. blog.addgene.org [blog.addgene.org]
- 7. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. bosterbio.com [bosterbio.com]
- 9. researchgate.net [researchgate.net]
- 10. bosterbio.com [bosterbio.com]
- 11. Anti-Menin antibody [EPR3986] (ab92443) | Abcam [abcam.com]
- 12. cellapplications.com [cellapplications.com]
Menin-MLL inhibitor 19 stability in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Menin-MLL inhibitor 19 in cell culture media. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound stock solutions?
A1: this compound is soluble in DMSO. For stock solutions, it is recommended to dissolve the compound in high-quality, anhydrous DMSO at a concentration of 10 mM or higher. Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. Stock solutions should be stored at -20°C or -80°C for long-term stability.[1]
Q2: How stable is this compound in aqueous solutions and cell culture media?
A2: While specific stability data for this compound in various cell culture media is not extensively published, small molecule inhibitors can exhibit variable stability in aqueous environments.[2][3] The stability is influenced by factors such as pH, temperature, presence of serum proteins, and other media components.[4][5] It is crucial to perform stability studies under your specific experimental conditions.
Q3: What are the potential signs of this compound degradation in my cell culture experiments?
A3: Degradation of the inhibitor may lead to a decrease in its effective concentration, resulting in reduced or inconsistent biological activity. Signs of degradation can include:
-
Diminished inhibition of cell proliferation in MLL-rearranged cancer cell lines.[6][7]
-
Reduced downstream effects, such as decreased suppression of MLL target genes (e.g., HOXA9, MEIS1).[6]
-
Variability in experimental results between batches or over time.
Q4: Can components of the cell culture media affect the stability of this compound?
A4: Yes, various components in cell culture media can potentially impact the stability of small molecules. These include:
-
Serum: Proteins in fetal bovine serum (FBS) or other sera can bind to the inhibitor, affecting its free concentration and potentially its stability.[8]
-
pH: Standard cell culture media is buffered to a physiological pH (typically 7.2-7.4). Deviations from this range could affect the chemical stability of the inhibitor.[2]
-
Reducing agents: Some media components may have reducing or oxidizing properties that could interact with the inhibitor.[4]
-
Enzymes: Cells themselves can release enzymes into the medium that may metabolize the inhibitor.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected activity of the inhibitor. | 1. Degradation of stock solution: Improper storage or multiple freeze-thaw cycles. 2. Instability in cell culture media: The inhibitor may be degrading during the course of the experiment. 3. Binding to serum proteins: High serum concentrations might reduce the bioavailable concentration of the inhibitor. | 1. Prepare fresh aliquots of the inhibitor from a new powder stock. Minimize freeze-thaw cycles. 2. Perform a stability study of the inhibitor in your specific cell culture medium (see Experimental Protocols section). Consider refreshing the media with a new inhibitor at regular intervals for long-term experiments. 3. Test a range of serum concentrations to assess the impact on inhibitor activity. Consider using serum-free or reduced-serum media if compatible with your cell line. |
| High variability between replicate experiments. | 1. Inconsistent inhibitor concentration: Pipetting errors or incomplete solubilization of the stock solution. 2. Time-dependent degradation: The inhibitor's effective concentration may be changing over the duration of the experiment. | 1. Ensure the DMSO stock is fully dissolved before adding to the media. Use calibrated pipettes for accurate dilutions. 2. Standardize the incubation time and consider a time-course experiment to assess the duration of the inhibitor's effect. |
| Complete loss of inhibitor activity. | 1. Incorrect storage of stock solution: Exposure to light or room temperature for extended periods. 2. Rapid degradation in media: The inhibitor may be highly unstable under the specific culture conditions. | 1. Always store stock solutions protected from light at -20°C or -80°C. 2. Test the stability of the inhibitor at different time points (e.g., 0, 2, 6, 12, 24 hours) in your cell culture medium using an analytical method like LC-MS/MS. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Media
This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time.
Materials:
-
This compound
-
Anhydrous DMSO
-
Your specific cell culture medium (e.g., RPMI-1640) with supplements (e.g., FBS, L-glutamine)
-
Sterile microcentrifuge tubes or 96-well plates
-
Incubator (37°C, 5% CO2)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Spike the cell culture medium with the inhibitor to a final concentration relevant to your experiments (e.g., 1 µM). Prepare a sufficient volume for all time points.
-
Aliquot the inhibitor-containing medium into sterile tubes for each time point (e.g., 0, 2, 6, 12, 24, 48, and 72 hours).
-
The "0 hour" sample should be immediately processed for analysis.
-
Incubate the remaining samples at 37°C in a 5% CO2 incubator.
-
At each designated time point, remove a sample and store it at -80°C until analysis.
-
Analyze the concentration of the parent this compound in each sample using a validated LC-MS/MS method.
-
Plot the concentration of the inhibitor versus time to determine its stability profile.
Data Presentation
Table 1: Hypothetical Stability of this compound in Different Cell Culture Media at 37°C
| Time (hours) | RPMI-1640 + 10% FBS (% Remaining) | DMEM + 10% FBS (% Remaining) | Serum-Free Medium (% Remaining) |
| 0 | 100 | 100 | 100 |
| 2 | 98 | 97 | 99 |
| 6 | 92 | 90 | 95 |
| 12 | 85 | 82 | 91 |
| 24 | 75 | 70 | 85 |
| 48 | 55 | 48 | 72 |
| 72 | 30 | 25 | 60 |
Note: This table presents hypothetical data for illustrative purposes. Actual stability will depend on the specific experimental conditions.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Simplified signaling pathway of Menin-MLL and inhibitor action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of M-1121 as an orally active covalent inhibitor of menin-MLL interaction capable of achieving complete and long-lasting tumor regression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
dealing with Menin-MLL inhibitor 19 resistance in cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to Menin-MLL inhibitors in cell lines.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of acquired resistance to Menin-MLL inhibitors?
Acquired resistance to Menin-MLL inhibitors primarily falls into two categories: genetic and non-genetic mechanisms.
-
Genetic Resistance: This is most commonly caused by the acquisition of point mutations in the MEN1 gene, which encodes the Menin protein. These mutations typically occur at the drug-binding interface, sterically hindering the inhibitor from binding to Menin without significantly affecting the interaction with MLL1.[1][2][3][4][5] This allows the Menin-MLL1 complex to remain on the chromatin and continue its oncogenic activity.[1] Approximately 40% of clinical resistance cases have been linked to such mutations.[6][7]
-
Non-Genetic Resistance: In the absence of MEN1 mutations, resistance can be driven by epigenetic reprogramming and the activation of alternative signaling pathways.[8] One key mechanism involves the loss of function of the non-canonical polycomb repressive complex 1.1 (PRC1.1).[6][9][10] This leads to the aberrant activation of non-canonical Menin targets, including the proto-oncogene MYC, which promotes cell survival and proliferation despite Menin-MLL inhibition.[6][7][10]
Q2: Which specific MEN1 mutations are most frequently observed to confer resistance?
Several recurrent somatic mutations in MEN1 have been identified in patients and preclinical models that have developed resistance to Menin inhibitors like revumenib.[1][3] These mutations are typically found at the interface where the inhibitor binds to the Menin protein.[1][3]
Commonly observed resistance mutations include:
These mutations reduce the binding affinity of the inhibitor to Menin, thereby diminishing the drug's efficacy.[1][12]
Troubleshooting Guide
Problem: My cell line is showing increasing resistance to a Menin-MLL inhibitor (e.g., increased IC50).
Step 1: Investigate Potential Genetic Mechanisms
1.1. Sequence the MEN1 gene:
-
Rationale: To determine if acquired mutations in the Menin protein are responsible for the observed resistance.
-
Experimental Protocol: Sanger Sequencing of MEN1
-
Genomic DNA Extraction: Isolate genomic DNA from both the resistant cell line and the parental (sensitive) cell line using a commercial kit.
-
PCR Amplification: Amplify the coding exons of the MEN1 gene using primers designed to flank each exon.
-
PCR Product Purification: Purify the PCR products to remove unincorporated primers and dNTPs.
-
Sanger Sequencing: Send the purified PCR products for Sanger sequencing.
-
Sequence Analysis: Align the sequencing results from the resistant and parental cell lines to the MEN1 reference sequence to identify any mutations. Pay close attention to the codons for amino acids M327, G331, and T349.[1][11][14]
-
1.2. If a known resistance mutation is identified:
-
Consider switching to a next-generation Menin inhibitor: Some newer inhibitors, such as JNJ-75276617 (bleximenib), have been shown to be effective against certain MEN1 mutations that confer resistance to first-generation inhibitors like revumenib.[14]
-
Evaluate combination therapies: See Section 3 for strategies to overcome resistance.
Step 2: Investigate Potential Non-Genetic Mechanisms
2.1. Assess the expression of PRC1.1 complex components:
-
Rationale: Loss of PRC1.1 function can lead to resistance through the activation of non-canonical Menin targets.[6][9][10]
-
Experimental Protocol: Western Blot for PRC1.1 Subunits
-
Protein Lysate Preparation: Prepare whole-cell lysates from both resistant and parental cell lines.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with antibodies against PRC1.1 components such as PCGF1 and BCOR.[9][10] Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Analysis: Compare the protein expression levels of PCGF1 and BCOR between the resistant and parental cell lines. A significant decrease in the resistant line may indicate a role for PRC1.1 loss in the resistance mechanism.
-
2.2. Analyze the expression of MYC:
-
Rationale: Aberrant activation of MYC is a downstream consequence of PRC1.1 loss and can drive Menin inhibitor resistance.[6][7][10]
-
Experimental Protocol: RT-qPCR for MYC Expression
-
RNA Extraction and cDNA Synthesis: Extract total RNA from resistant and parental cell lines and reverse transcribe it into cDNA.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for MYC and a reference gene (e.g., GAPDH or ACTB).
-
Data Analysis: Calculate the relative expression of MYC in the resistant cells compared to the parental cells using the ΔΔCt method. A significant upregulation of MYC in the resistant line would be indicative of this resistance pathway.
-
Step 3: Strategies to Overcome Resistance
3.1. Combination Therapy with BCL-2 Inhibitors:
-
Rationale: Cell lines with PRC1.1 loss and subsequent MYC activation have shown increased sensitivity to BCL-2 inhibitors like venetoclax.[6][7][9]
-
Experimental Protocol: Synergy Analysis of Menin Inhibitor and Venetoclax
-
Cell Viability Assays: Treat the resistant cell line with a matrix of concentrations of the Menin inhibitor and venetoclax.
-
Data Analysis: Calculate the IC50 for each drug alone and in combination. Use synergy analysis software (e.g., CompuSyn) to determine the combination index (CI), where CI < 1 indicates synergy.
-
3.2. Combination Therapy with FLT3 Inhibitors:
-
Rationale: In cell lines with co-occurring KMT2A rearrangements and FLT3 mutations, combining a Menin inhibitor with an FLT3 inhibitor (e.g., gilteritinib) has shown synergistic effects.[14]
-
Experimental Protocol: Follow the synergy analysis protocol described in 3.1, substituting venetoclax with an appropriate FLT3 inhibitor.
3.3. Combination with other Epigenetic Modifiers or Chemotherapy:
-
Rationale: Combining Menin inhibitors with other agents that target different aspects of the leukemic cells' dependency can help overcome resistance.[8][15] This includes BET inhibitors (e.g., OTX015), CBP/p300 inhibitors, or standard chemotherapy agents.[16]
-
Experimental Protocol: Perform synergy analysis as described in 3.1 with the selected combination agents.
Data Presentation
Table 1: Common MEN1 Mutations Conferring Resistance to Menin Inhibitors
| Mutation | Location | Effect on Inhibitor Binding | Reference |
| M327I/V | Drug-binding pocket | Reduces binding affinity of multiple inhibitors | [1][11][12] |
| G331R/D | Drug-binding pocket | Reduces binding affinity | [1][13] |
| T349M | Drug-binding pocket | Reduces binding affinity | [1][11][14] |
Table 2: IC50 Fold Change in Resistant Cell Lines
| Cell Line | Menin Inhibitor | Resistance Mechanism | IC50 Fold Change (Resistant vs. Parental) | Reference |
| MV4;11 | Revumenib | MEN1 M327I (heterozygous) | 15-50 fold | [12] |
| KMT2A-rearranged cell models | VTP50469 | Depletion of PRC1.1 components | Markedly increased | [6][7] |
Visualizations
Caption: Mechanisms of resistance to Menin-MLL inhibitors.
Caption: Troubleshooting workflow for Menin-MLL inhibitor resistance.
References
- 1. MEN1 mutations mediate clinical resistance to Menin inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug-resistant menin variants retain high binding affinity and interactions with MLL1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 4. MEN1 mutations mediate clinical resistance to menin inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MEN1 mutations mediate clinical resistance to menin inhibition — Chodera lab // MSKCC [choderalab.org]
- 6. ashpublications.org [ashpublications.org]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. bruknow.library.brown.edu [bruknow.library.brown.edu]
- 10. Epigenetic regulation of noncanonical menin targets modulates menin inhibitor response in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Abstract 3457: Characterization of acquired resistance mutations to menin inhibitors | Semantic Scholar [semanticscholar.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Drug-resistant menin variants retain high binding affinity and interactions with MLL1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ashpublications.org [ashpublications.org]
- 15. Synergistic Strategies for KMT2A-Rearranged Leukemias: Beyond Menin Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
how to reduce Menin-MLL inhibitor 19 toxicity in animal models
Welcome to the technical support center for Menin-MLL Inhibitor 19. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential issues and answering frequently asked questions related to the use of this compound in animal models. The following information is based on preclinical data from various Menin-MLL inhibitors and general principles of small molecule inhibitor development.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Menin-MLL inhibitors?
Menin is a scaffold protein that plays a crucial role in the leukemogenic activity of Mixed Lineage Leukemia (MLL) fusion proteins.[1][2][3] The interaction between Menin and the N-terminus of MLL (which is retained in MLL fusion proteins) is essential for the recruitment of the MLL complex to target genes, such as HOXA9 and MEIS1.[4][5] Upregulation of these genes is critical for the development and maintenance of leukemia.[4][5] Menin-MLL inhibitors are small molecules that bind to Menin and disrupt its interaction with MLL fusion proteins, thereby preventing the expression of these oncogenic target genes and inducing differentiation and apoptosis in leukemic cells.[6][7]
Q2: What are the reported toxicities of Menin-MLL inhibitors in animal models?
Preclinical studies with various Menin-MLL inhibitors, such as VTP50469, MI-463, MI-503, and MI-3454, have generally shown that these compounds are well-tolerated in animal models.[8][9] Several studies have reported no significant signs of toxicity, including no changes in body weight or adverse effects on normal hematopoiesis, even with prolonged treatment.[8][9] However, as with any targeted therapy, off-target effects or exaggerated on-target effects could potentially lead to toxicity. In clinical trials with newer Menin inhibitors like revumenib and ziftomenib, manageable adverse events such as differentiation syndrome and QTc prolongation have been observed.[7][10]
Q3: What is Differentiation Syndrome and how can it be managed in animal models?
Differentiation Syndrome (DS) is a potential toxicity associated with therapies that induce the differentiation of leukemic blasts.[7][11] It is characterized by a systemic inflammatory response. While more commonly reported in clinical settings, researchers should be aware of its potential in preclinical models, especially those with high tumor burdens. Prophylactic strategies, such as the co-administration of corticosteroids (e.g., dexamethasone or prednisone), have been used to manage DS.[12] Close monitoring of animals for symptoms like respiratory distress and weight loss is crucial.
Q4: Are there any known cardiac toxicities associated with Menin-MLL inhibitors?
While extensive preclinical cardiac toxicity data for Menin-MLL inhibitors is not widely published, some clinical Menin inhibitors have been associated with QTc prolongation.[10] Therefore, it is prudent to consider cardiovascular safety assessment during preclinical development. Standard preclinical approaches to assess potential cardiac toxicity include in vitro assays with cardiomyocytes and in vivo electrocardiogram (ECG) monitoring in animal models.[13][14][15]
Troubleshooting Guides
This section provides guidance on how to address specific issues that may arise during your in vivo experiments with this compound.
Issue 1: Observed Toxicity at Efficacious Doses
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Formulation | The vehicle used to dissolve and administer the inhibitor may contribute to toxicity. Test alternative, well-tolerated vehicle formulations. MedchemExpress suggests formulations for "this compound" using DMSO, PEG300, Tween-80, and saline, or SBE-β-CD in saline, or corn oil.[16] The choice of vehicle should be guided by the inhibitor's solubility and the route of administration. |
| Dosing Schedule | Continuous high-dose administration may lead to cumulative toxicity. Explore alternative dosing schedules such as intermittent dosing (e.g., 5 days on, 2 days off) or lower daily doses to maintain therapeutic exposure while minimizing toxicity. |
| Route of Administration | The route of administration can influence the pharmacokinetic profile and toxicity. If toxicity is observed with one route (e.g., intraperitoneal), consider exploring another (e.g., oral gavage), if the inhibitor's bioavailability allows. |
| Off-Target Effects | The inhibitor may have off-target activities contributing to toxicity. While difficult to mitigate without re-engineering the molecule, reducing the dose and combining it with another synergistic agent can be a viable strategy. |
Issue 2: Lack of Efficacy at Non-Toxic Doses
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Insufficient Drug Exposure | The dose may be too low to achieve a therapeutic concentration at the tumor site. Conduct pharmacokinetic (PK) studies to determine the inhibitor's bioavailability, half-life, and tissue distribution. This data will inform dose adjustments. |
| Poor Solubility/Stability | The inhibitor may be precipitating out of solution or degrading before reaching its target. Re-evaluate the formulation to ensure the inhibitor remains soluble and stable. |
| Drug Resistance | The animal model may have intrinsic or acquired resistance to Menin-MLL inhibition. Consider combination therapies to overcome resistance. |
| Inappropriate Animal Model | The chosen cancer model may not be dependent on the Menin-MLL interaction for survival. Confirm the genetic background of your model (e.g., presence of MLL rearrangements or NPM1 mutations). |
Experimental Protocols
Below are generalized protocols for key experiments related to the in vivo assessment of this compound. Researchers should adapt these protocols to their specific inhibitor and animal model.
In Vivo Toxicity Assessment
-
Animal Model: Use healthy, age-matched mice or rats (e.g., BALB/c or NSG mice).
-
Groups:
-
Vehicle control
-
This compound at three dose levels (low, medium, high)
-
-
Administration: Administer the inhibitor and vehicle via the intended clinical route (e.g., oral gavage, intraperitoneal injection) daily for a specified period (e.g., 14 or 28 days).
-
Monitoring:
-
Record body weight daily.
-
Perform clinical observations daily for signs of toxicity (e.g., changes in posture, activity, fur texture).
-
Collect blood samples at baseline and at the end of the study for complete blood count (CBC) and serum chemistry analysis.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the animals and perform a gross necropsy.
-
Collect major organs (liver, kidney, spleen, heart, lungs, etc.) for histopathological analysis.
-
For a detailed general protocol on in vivo toxicity studies, refer to guidelines from the National Cancer Institute's Nanotechnology Characterization Laboratory.[17]
Combination Therapy to Reduce Toxicity
Combining a Menin-MLL inhibitor with another anti-cancer agent may allow for the use of lower, less toxic doses of each drug while achieving a synergistic or additive therapeutic effect.[18][19][20]
-
Select a Combination Agent: Based on the cancer model, choose a synergistic agent. For leukemia models, inhibitors of BCL2 (e.g., venetoclax), FLT3, or CDK4/6 have shown synergy with Menin-MLL inhibitors.[18][20]
-
In Vitro Synergy Assessment: Before moving to in vivo studies, determine the synergistic interaction of the two agents in vitro using cell viability assays and calculate synergy scores.
-
In Vivo Study Design:
-
Vehicle control
-
This compound alone (at a reduced dose)
-
Combination agent alone
-
This compound + combination agent
-
-
Efficacy and Toxicity Assessment: Monitor tumor growth and signs of toxicity as described in the protocols above.
Visualizations
Menin-MLL Signaling Pathway
Caption: The Menin-MLL signaling pathway in leukemia and the point of intervention for Menin-MLL inhibitors.
Experimental Workflow: In Vivo Toxicity and Efficacy Study
Caption: A generalized workflow for conducting in vivo toxicity and efficacy studies of this compound.
References
- 1. Menin as a Hub Controlling Mixed Lineage Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Challenges and opportunities in targeting the menin-MLL interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DSpace [repository.upenn.edu]
- 4. Targeting Menin in Acute Myeloid Leukemia: Therapeutic Advances and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers [mdpi.com]
- 6. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Menin Inhibition | CCO [clinicaloptions.com]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Menin inhibitors from monotherapies to combination therapies: clinical trial updates from 2024 ASH annual meeting - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Managing Differentiation Syndrome Associated with Treatment for AML [jhoponline.com]
- 13. Preclinical cardiovascular safety assessment of pharmacology-toxicology relationship for a set of novel kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Preclinical assessment of cardiac toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Preclinical approaches to assess potential kinase inhibitor-induced cardiac toxicity: Past, present and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. aacrjournals.org [aacrjournals.org]
- 20. Combination of menin and kinase inhibitors as an effective treatment for leukemia with NUP98 translocations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Menin-MLL Inhibitor 19
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Menin-MLL inhibitor 19.
Frequently Asked Questions (FAQs)
Q1: What is the primary recommended solvent for this compound?
A1: The primary recommended solvent for this compound is Dimethyl Sulfoxide (DMSO). It is soluble in DMSO up to 200 mg/mL with the aid of ultrasonication[1].
Q2: Can I dissolve this compound directly in aqueous buffers like PBS?
A2: Direct dissolution in aqueous buffers is not recommended due to the inhibitor's low aqueous solubility. For in vitro cell-based assays, it is advised to first prepare a concentrated stock solution in DMSO and then dilute it with the aqueous experimental medium to the final desired concentration. Ensure the final DMSO concentration is compatible with your experimental system and include a vehicle control.
Q3: How should I prepare this compound for in vivo animal studies?
A3: For in vivo experiments, a stock solution in DMSO should be prepared first. This stock can then be formulated using various co-solvents to ensure solubility and bioavailability. It is recommended to prepare these formulations fresh on the day of use[2].
Q4: What are the recommended storage conditions for this compound?
A4: The solid compound should be stored at 4°C, sealed, and protected from moisture. Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months. To avoid degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into single-use volumes[1][2].
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous media. | The concentration of the inhibitor in the final aqueous solution exceeds its solubility limit. The final percentage of DMSO is too low to maintain solubility. | - Increase the final DMSO concentration in your working solution, ensuring it remains within the tolerance level of your cells or assay. - Decrease the final concentration of the inhibitor. - Consider using a formulation with co-solvents such as PEG300 or Tween-80 for better solubility in aqueous solutions[1][2]. - Gentle warming and/or sonication may aid in re-dissolving the precipitate[2]. |
| Inconsistent or weaker than expected biological activity. | Degradation of the inhibitor due to improper storage or handling. Inaccurate concentration of the stock solution. | - Ensure the stock solution has been stored correctly at -20°C or -80°C and has not undergone multiple freeze-thaw cycles[1][2]. - Prepare fresh stock solutions. - Verify the concentration of your stock solution using a suitable analytical method if possible. |
| Cloudy or unclear solution after preparation. | Incomplete dissolution of the inhibitor. | - Use ultrasonication to aid in the dissolution of the inhibitor in DMSO[1]. - For in vivo formulations, ensure thorough mixing after the addition of each co-solvent[2]. |
Quantitative Solubility Data
| Solvent | Concentration | Method |
| DMSO | 200 mg/mL (309.74 mM) | Requires ultrasonication[1] |
Experimental Protocols
Preparation of a 10 mM DMSO Stock Solution
-
Weigh out a precise amount of this compound (Molecular Weight: 645.70 g/mol ).
-
Add the appropriate volume of high-purity DMSO to achieve a 10 mM concentration. For example, to 1 mg of the inhibitor, add 154.87 µL of DMSO.
-
Vortex and/or sonicate the mixture until the inhibitor is completely dissolved.
-
Aliquot the stock solution into single-use vials and store at -20°C or -80°C.
Preparation of an In Vivo Formulation (Example)
This protocol is for preparing a working solution with a final concentration of ≥ 5 mg/mL[1][2].
-
Prepare a 50 mg/mL stock solution of this compound in DMSO.
-
To prepare 1 mL of the final formulation, sequentially add the following, ensuring complete mixing after each addition:
-
400 µL of PEG300
-
100 µL of the 50 mg/mL DMSO stock solution
-
50 µL of Tween-80
-
450 µL of saline
-
-
The final concentration of the components will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
This formulation should be prepared fresh before each use.
Signaling Pathway and Experimental Workflow Diagrams
Caption: The Menin-MLL signaling pathway and the inhibitory action of this compound.
Caption: A general experimental workflow for using this compound.
References
Validation & Comparative
Menin-MLL Inhibitors in MLL-Realigned Models: A Comparative Analysis of Menin-MLL Inhibitor 19 and MI-503
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of two prominent Menin-Mixed Lineage Leukemia (MLL) inhibitors, Menin-MLL inhibitor 19 and MI-503. This analysis is based on currently available preclinical data for their efficacy in MLL-rearranged cancer models.
The interaction between menin and the MLL protein is a critical driver of leukemogenesis in cancers harboring MLL gene rearrangements. Consequently, the development of small molecule inhibitors targeting this protein-protein interaction has emerged as a promising therapeutic strategy. This guide focuses on a comparative evaluation of a covalent inhibitor, this compound, and a non-covalent inhibitor, MI-503.
At a Glance: Key Performance Metrics
| Parameter | This compound | MI-503 |
| Mechanism of Action | Covalent Inhibitor | Reversible, non-covalent inhibitor |
| Binding Affinity (IC₅₀/K_d) | IC₅₀: 3.6 nM (to menin) | K_d: 9 nM, IC₅₀: 14.7 nM (menin-MLL interaction)[1] |
| Cellular Potency (IC₅₀/GI₅₀) | MV4;11 (MLL-AF4): IC₅₀ = 2.3 nMMOLM-13 (MLL-AF9): IC₅₀ = 49 nM | MV4;11 (MLL-AF4): GI₅₀ = 250-570 nM (panel of MLL leukemia cell lines)[1][2]MLL-AF9 transformed murine BMCs: GI₅₀ = 220 nM[2] |
| In Vivo Efficacy | Data not publicly available | MV4;11 Xenograft: >80% tumor volume reduction (60 mg/kg, i.p.)[2][3]MLL-AF9 Systemic Model: 45% increase in median survival[3] |
| Pharmacokinetics | Data not publicly available | High oral bioavailability (~75%) in mice[2][4] |
Signaling Pathway and Experimental Workflow
Detailed Performance Comparison
Mechanism of Action
-
This compound is a covalent inhibitor of the menin-MLL interaction. This irreversible binding is expected to lead to a prolonged duration of action.
-
MI-503 is a potent, reversible, and orally bioavailable small-molecule inhibitor that disrupts the menin-MLL interaction[2][4].
In Vitro Efficacy
This compound demonstrates high potency in inhibiting the proliferation of MLL-rearranged leukemia cell lines, with IC₅₀ values of 2.3 nM in MV4;11 cells and 49 nM in MOLM-13 cells. In comparison, MI-503 shows growth inhibition (GI₅₀) in the range of 250-570 nM in a panel of human MLL leukemia cell lines[1][2]. It is important to note that a direct comparison of these values is challenging due to the use of different metrics (IC₅₀ vs. GI₅₀) and potentially different experimental conditions.
In Vivo Efficacy in MLL-Rearranged Models
Comprehensive in vivo data for this compound is not currently available in the public domain.
In contrast, MI-503 has been extensively evaluated in preclinical in vivo models of MLL-rearranged leukemia[2][3]. In a subcutaneous xenograft model using MV4;11 cells, treatment with MI-503 at 60 mg/kg resulted in a greater than 80% reduction in tumor volume[2][3]. Furthermore, in a more aggressive systemic mouse model of MLL leukemia initiated by MLL-AF9 transformed bone marrow cells, MI-503 treatment led to a 45% increase in median survival time[3].
Pharmacokinetics
Pharmacokinetic data for this compound is not publicly available.
MI-503 exhibits favorable drug-like properties, including high oral bioavailability of approximately 75% in mice[2][4]. It achieves high concentrations in peripheral blood following both intravenous and oral administration[2].
Experimental Protocols
Cell Proliferation Assay (MTT Assay for MI-503)
-
Cell Plating: MLL-rearranged leukemia cell lines (e.g., MV4;11, MOLM-13) are seeded in 96-well plates at a density of 1 x 10⁵ cells/mL in 90 µL of culture medium.
-
Compound Treatment: Cells are treated with serial dilutions of the Menin-MLL inhibitor or DMSO as a vehicle control (final DMSO concentration of 0.25%).
-
Incubation: Plates are incubated for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: 10 µL of MTT reagent (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
-
Solubilization: The formazan crystals are dissolved by adding 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl).
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The half-maximal growth inhibitory concentration (GI₅₀) is calculated by plotting the percentage of cell growth inhibition against the logarithm of the inhibitor concentration.
Subcutaneous Xenograft Model (MV4;11 for MI-503)
-
Cell Implantation: 1 x 10⁷ MV4;11 human MLL leukemia cells are subcutaneously injected into the flank of immunodeficient mice (e.g., BALB/c nude mice)[2].
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., ~100 mm³).
-
Treatment: Mice are randomized into treatment and control groups. The treatment group receives the Menin-MLL inhibitor (e.g., MI-503 at 60 mg/kg) via intraperitoneal (i.p.) or oral (p.o.) administration once daily[2][3]. The control group receives the vehicle.
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., every 2-3 days). Tumor volume is calculated using the formula: (length x width²)/2.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point.
-
Data Analysis: Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and control groups.
Conclusion
Both this compound and MI-503 are potent inhibitors of the menin-MLL interaction. Based on the available in vitro data, the covalent inhibitor, this compound, appears to have greater cellular potency in the tested cell lines. However, a comprehensive comparison is limited by the lack of publicly available in vivo efficacy and pharmacokinetic data for this compound.
MI-503 has been more extensively characterized in preclinical models, demonstrating significant anti-leukemic activity in vivo and favorable pharmacokinetic properties. The choice between a covalent and a non-covalent inhibitor will depend on a variety of factors including the desired duration of action, potential for off-target effects, and the overall therapeutic window. Further studies, particularly direct comparative in vivo experiments, are necessary to definitively determine the superior therapeutic candidate for the treatment of MLL-rearranged leukemias.
References
Validating the Mechanism of Menin-MLL Inhibitors: A Comparative Guide Supported by Knockout Studies
For Researchers, Scientists, and Drug Development Professionals
The interaction between Menin and Mixed Lineage Leukemia (MLL) proteins is a critical driver in certain aggressive forms of acute leukemia. This has led to the development of small molecule inhibitors that disrupt this protein-protein interaction, offering a promising therapeutic strategy. This guide provides a comparative analysis of key Menin-MLL inhibitors, with a focus on how knockout studies have been instrumental in confirming their on-target mechanism of action.
The Menin-MLL Axis in Leukemia
Menin, encoded by the MEN1 gene, acts as an essential cofactor for the oncogenic activity of MLL fusion proteins, which are hallmarks of a subset of acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).[1][2] The MLL protein is a histone methyltransferase that plays a crucial role in regulating gene expression, including key hematopoietic regulators like HOXA9 and MEIS1.[2][3] In MLL-rearranged leukemias, the N-terminal portion of MLL fuses with various partner proteins, leading to the aberrant recruitment of the Menin-MLL complex to target genes, driving uncontrolled cell proliferation and blocking differentiation.[2][4]
Menin-MLL inhibitors are designed to fit into a pocket on the Menin protein where MLL normally binds, thereby preventing the formation of this oncogenic complex.[5] This disruption leads to the downregulation of target genes like HOXA9 and MEIS1, inducing differentiation and apoptosis in leukemia cells.[1][2]
Confirming the On-Target Mechanism with Knockout Studies
A cornerstone in validating the mechanism of any targeted therapy is to demonstrate that its effects are indeed mediated through its intended target. Genetic knockout studies, where the gene encoding the target protein is deleted, provide the gold standard for this validation. In the context of Menin-MLL inhibitors, knocking out the MEN1 gene should phenocopy the effects of the inhibitor.
One pivotal study demonstrated that the genetic inactivation of MEN1 in leukemia cell lines resulted in similar changes in gene expression as those observed after treatment with the Menin-MLL inhibitor VTP50469.[6] This provides strong evidence that the inhibitor's primary mode of action is through the disruption of Menin function. Furthermore, it has been shown that leukemia cells with Men1 deletion exhibit distinct cellular and molecular changes compared to cells with deletion of Mll1 and Mll2, and that Menin inhibitors largely replicate the effects of Men1 loss, confirming the on-target activity of these compounds.[7]
Comparative Analysis of Menin-MLL Inhibitors
Several Menin-MLL inhibitors are at various stages of preclinical and clinical development. The following tables summarize key quantitative data for a selection of these compounds.
Table 1: In Vitro Potency of Selected Menin-MLL Inhibitors
| Inhibitor | Target | Assay Type | IC50 (nM) | Cell Line | Reference |
| MI-2 | Menin-MLL Interaction | Fluorescence Polarization | 446 | - | [2] |
| MI-3 | Menin-MLL Interaction | Fluorescence Polarization | 648 | - | [2] |
| MI-463 | Menin-MLL Interaction | Fluorescence Polarization | 15.3 | - | [1] |
| MI-503 | Menin-MLL Interaction | Fluorescence Polarization | 14.7 | - | [1] |
| MI-3454 | Menin-MLL Interaction | Not Specified | 0.51 | - | [1] |
| M-89 | Menin-MLL Interaction | Not Specified | 25 (MV-4-11), 54 (MOLM-13) | MV-4-11, MOLM-13 | [1] |
| M-1121 | Menin-MLL Interaction | Not Specified | 10.3 (MV-4-11), 51.5 (MOLM-13) | MV-4-11, MOLM-13 | [1] |
| VTP50469 | Menin-MLL Interaction | Not Specified | Low nM range | MLL-rearranged cell lines | [6] |
| Revumenib (SNDX-5613) | Menin-MLL Interaction | Not Specified | Potent (specific values not in provided text) | KMT2Ar or NPM1m cell lines | [8] |
| Ziftomenib (KO-539) | Menin-MLL Interaction | Not Specified | Potent (specific values not in provided text) | KMT2Ar or NPM1m cell lines | [8] |
| Menin-MLL inhibitor 19 | Menin-MLL Interaction | Not Specified | Data not publicly available | - | [9] |
Table 2: Cellular Activity of Selected Menin-MLL Inhibitors
| Inhibitor | Assay Type | GI50 (µM) | Cell Line | Reference |
| MI-2 | MTT Cell Viability | 9.5 (MV4;11), 7.2 (KOPN-8), 8.7 (ML-2), 18 (MonoMac6) | MV4;11, KOPN-8, ML-2, MonoMac6 | [2] |
| MI-3454 | Cell Viability | 0.007 - 0.027 | MLL-rearranged cell lines | [10] |
| MI-503 | MTT Cell Viability | 0.25 - 0.57 | Human MLL leukemia cell lines | [11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key assays used to characterize Menin-MLL inhibitors.
Fluorescence Polarization (FP) Assay for Menin-MLL Interaction
This biochemical assay is used to quantify the inhibitory effect of a compound on the Menin-MLL protein-protein interaction.
-
Reagents: Purified recombinant Menin protein, a fluorescein-labeled peptide derived from the Menin-binding motif of MLL, assay buffer, and the test inhibitor.
-
Procedure:
-
Incubate a fixed concentration of Menin and the fluorescently labeled MLL peptide to allow for complex formation.
-
Add varying concentrations of the test inhibitor to the pre-formed complex.
-
Measure the fluorescence polarization of the solution. When the small fluorescent peptide is bound to the larger Menin protein, it tumbles slower, resulting in a high polarization value.
-
If the inhibitor displaces the peptide, the peptide tumbles faster, leading to a decrease in polarization.
-
-
Data Analysis: The IC50 value, the concentration of inhibitor required to displace 50% of the bound peptide, is calculated from the dose-response curve.
Cell Viability (MTT) Assay
This assay measures the effect of an inhibitor on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Reagents: Leukemia cell lines (e.g., MV4;11, MOLM-13), cell culture medium, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and a solubilizing agent (e.g., DMSO).
-
Procedure:
-
Seed leukemia cells in a 96-well plate and treat with a range of concentrations of the Menin-MLL inhibitor.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTT reagent to each well. Viable cells with active metabolism will convert the MTT into a purple formazan product.
-
Add a solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm).
-
-
Data Analysis: The GI50 (concentration for 50% growth inhibition) is determined by plotting the percentage of cell viability against the inhibitor concentration.
Co-Immunoprecipitation (Co-IP)
This technique is used to demonstrate that an inhibitor disrupts the interaction between Menin and MLL within a cellular context.
-
Reagents: Leukemia cells, lysis buffer, an antibody specific to either Menin or a tagged MLL fusion protein, protein A/G beads, and Western blot reagents.
-
Procedure:
-
Treat cells with the Menin-MLL inhibitor or a vehicle control.
-
Lyse the cells to release the proteins.
-
Incubate the cell lysate with an antibody that specifically binds to one of the proteins of interest (e.g., anti-Flag for a Flag-tagged MLL fusion protein).
-
Add protein A/G beads to pull down the antibody-protein complex.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads.
-
Analyze the eluted proteins by Western blotting using an antibody against the other protein in the complex (e.g., anti-Menin).
-
-
Data Analysis: A reduction in the amount of the co-precipitated protein in the inhibitor-treated sample compared to the control indicates that the inhibitor has disrupted the protein-protein interaction.
Quantitative Real-Time PCR (qRT-PCR)
This method is used to measure the expression levels of downstream target genes of the Menin-MLL complex, such as HOXA9 and MEIS1.
-
Reagents: Leukemia cells, RNA extraction kit, reverse transcriptase, qPCR master mix, and primers specific for the target genes and a housekeeping gene (for normalization).
-
Procedure:
-
Treat cells with the inhibitor or a vehicle control.
-
Extract total RNA from the cells.
-
Synthesize complementary DNA (cDNA) from the RNA using reverse transcriptase.
-
Perform qPCR using the cDNA, primers for the target and housekeeping genes, and a fluorescent dye that binds to double-stranded DNA.
-
The qPCR instrument measures the fluorescence at each cycle of amplification.
-
-
Data Analysis: The expression level of the target genes is normalized to the housekeeping gene. A decrease in the expression of HOXA9 and MEIS1 in inhibitor-treated cells confirms the on-target effect of the inhibitor on the downstream signaling pathway.
Visualizing the Mechanism and its Validation
To further clarify the concepts discussed, the following diagrams illustrate the Menin-MLL signaling pathway, a typical experimental workflow for confirming the mechanism of a Menin-MLL inhibitor, and the logical framework for how knockout studies validate the on-target action of these inhibitors.
Caption: The Menin-MLL signaling pathway in leukemia and the point of intervention for inhibitors.
Caption: Experimental workflow for characterizing a novel Menin-MLL inhibitor.
Caption: Logical diagram illustrating how knockout studies validate the on-target mechanism of Menin-MLL inhibitors.
References
- 1. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Menin-MLL Inhibitors Reverse Oncogenic Activity of MLL Fusion Proteins in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Design of Inhibitors That Target the Menin–Mixed-Lineage Leukemia Interaction | MDPI [mdpi.com]
- 6. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Distinct Pathways Affected by Menin versus MLL1/MLL2 in MLL-rearranged Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A 2024 Update on Menin Inhibitors. A New Class of Target Agents against KMT2A-Rearranged and NPM1-Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Menin inhibitor MI-3454 induces remission in MLL1-rearranged and NPM1-mutated models of leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head In Vivo Comparison of Menin-MLL Inhibitors: Revumenib vs. Ziftomenib
A new class of targeted therapies, Menin-MLL inhibitors, is showing significant promise in the treatment of acute leukemias harboring MLL rearrangements (MLLr) or NPM1 mutations (NPM1m). This guide provides a head-to-head comparison of the preclinical in vivo efficacy of two leading clinical-stage Menin-MLL inhibitors: revumenib (SNDX-5613) and ziftomenib (KO-539). The data presented is compiled from key preclinical studies to offer an objective comparison for researchers and drug development professionals.
The interaction between the protein menin and the MLL1 fusion protein is a critical driver for the development and progression of certain aggressive forms of acute leukemia.[1] Small molecule inhibitors that disrupt this interaction have been developed to reverse the oncogenic activity of MLL fusion proteins.[1][2] Revumenib and ziftomenib are two such inhibitors that have advanced to clinical trials, demonstrating promising anti-leukemic activity.[2][3] This guide focuses on the preclinical in vivo data that formed the basis for their clinical development.
The Menin-MLL Signaling Axis in Leukemia
The MLL gene is a frequent target of chromosomal translocations in acute leukemias, leading to the formation of oncogenic MLL fusion proteins. These fusion proteins aberrantly recruit the menin-MLL complex to target genes, such as the HOX genes, driving their overexpression and promoting leukemogenesis. Menin inhibitors competitively bind to menin, preventing its interaction with MLL fusion proteins, thereby downregulating the expression of target genes and inducing differentiation and apoptosis in leukemia cells.
Comparative In Vivo Efficacy
While direct head-to-head in vivo preclinical studies are not publicly available, a comparative analysis can be drawn from individual studies on revumenib and ziftomenib that utilize similar xenograft models of MLL-rearranged acute myeloid leukemia (AML). The human AML cell line MV4;11, which harbors an MLL-AF4 fusion, has been a common model for evaluating the in vivo potency of these inhibitors.
| Parameter | Revumenib (as VTP50469)[1] | Ziftomenib (KO-539)[4] |
| Animal Model | NSG mice | NSG mice |
| Cell Line | MV4;11 | MV4;11 |
| Drug Administration | Oral gavage (BID) | Oral gavage (QD) |
| Dosage(s) | 15, 30, and 60 mg/kg | 50 mg/kg |
| Key Efficacy Outcome | Significant survival advantage at all doses. | Significant reduction in leukemic burden. |
| Reported Side Effects | No observed toxicity or weight loss.[5] | Not specified in the primary efficacy study. |
Note: The data presented in this table is collated from separate studies and does not represent a direct head-to-head comparison. Experimental conditions, while similar, were not identical.
In a study using a systemic MV4;11 xenograft model, VTP50469, a close analog of revumenib, demonstrated a significant, dose-dependent survival advantage.[1][6] Mice treated with 30 and 60 mg/kg of VTP50469 twice daily showed a marked extension in survival compared to the vehicle-treated group.[1] Furthermore, in patient-derived xenograft (PDX) models of both MLL-rearranged AML and acute lymphoblastic leukemia (ALL), VTP50469 led to dramatic reductions in leukemia burden.[1]
Similarly, ziftomenib has shown potent in vivo activity. In a disseminated MV4;11 xenograft model, treatment with 50 mg/kg of ziftomenib once daily resulted in a significant reduction in the percentage of human CD45-positive cells in the bone marrow, indicating a decrease in leukemic burden.[4] Preclinical data for ziftomenib has also demonstrated robust and durable efficacy in multiple in vivo models of AML characterized by MLL-rearrangements or NPM1 mutations.
Experimental Methodologies
A generalized workflow for assessing the in vivo efficacy of Menin-MLL inhibitors in a xenograft model is outlined below.
Key Experimental Protocols:
Revumenib (VTP50469) MV4;11 Xenograft Model[1]
-
Animal Model: NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice.
-
Cell Line and Injection: 5 x 106 MV4;11 cells were injected intravenously into sublethally irradiated NSG mice.
-
Treatment: Treatment was initiated upon detection of leukemia engraftment. VTP50469 was administered by oral gavage twice daily (BID) at doses of 15, 30, or 60 mg/kg.
-
Efficacy Assessment: Survival was monitored, and Kaplan-Meier survival curves were generated.
Ziftomenib (KO-539) MV4;11 Xenograft Model[4]
-
Animal Model: NSG mice.
-
Cell Line and Injection: MV4;11 cells were transplanted into NSG mice via tail vein injection.
-
Treatment: Treatment was initiated on day 12 post-transplantation. Ziftomenib was administered at 50 mg/kg by oral gavage once daily.
-
Efficacy Assessment: Leukemic burden was assessed by quantifying the percentage of human CD45-positive cells in the bone marrow via flow cytometry.
Summary and Future Directions
Both revumenib and ziftomenib demonstrate compelling preclinical in vivo activity in models of MLL-rearranged leukemia, providing a strong rationale for their clinical investigation. While the available data does not permit a direct, definitive comparison of their potency, both compounds effectively target the Menin-MLL interaction, leading to significant anti-leukemic effects.
The choice between these and other emerging Menin-MLL inhibitors in a clinical setting will likely depend on a variety of factors, including their safety profiles, pharmacokinetic and pharmacodynamic properties, and efficacy in specific patient populations. As more data from ongoing clinical trials become available, a clearer picture of the relative strengths of these promising new therapies will emerge. Researchers are encouraged to consider the specific experimental contexts when interpreting the preclinical data presented in this guide.
References
- 1. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Revumenib (SNDX-5613): a promising menin inhibitor for the management of relapsed and refractory acute myeloid leukaemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. Menin inhibitor ziftomenib (KO-539) synergizes with drugs targeting chromatin regulation or apoptosis and sensitizes acute myeloid leukemia with MLL rearrangement or NPM1 mutation to venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Menin-MLL1 Interaction with VTP50469: A Potential Therapeutic Approach for MLL-Rearranged and NPM1-Mutant Leukemias [synapse.patsnap.com]
- 6. Science Magazine Publishes Results from Preclinical Study on the Activity of Menin-MLL Inhibition for the Treatment of NPM1 Acute Myeloid Leukemia [prnewswire.com]
Comparative Guide to the Specificity and Selectivity of Menin-MLL Inhibitor 19
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Menin-MLL inhibitor 19 with other notable Menin-MLL inhibitors. The data presented is compiled from publicly available research to facilitate an objective evaluation of their performance characteristics.
Introduction to Menin-MLL Inhibition
The interaction between menin and the MLL (Mixed Lineage Leukemia) protein is a critical driver in certain types of acute leukemia, particularly those with MLL gene rearrangements or NPM1 mutations. This interaction is essential for the recruitment of the MLL fusion protein complex to target genes, such as HOXA9 and MEIS1, leading to their aberrant expression and subsequent leukemogenesis. Small molecule inhibitors that disrupt the menin-MLL interaction have emerged as a promising therapeutic strategy. This guide focuses on this compound, a potent, covalent inhibitor, and compares its activity with other key reversible and covalent inhibitors in development.
Signaling Pathway and Mechanism of Action
Menin acts as a scaffold protein, and its interaction with the N-terminus of MLL is crucial for the oncogenic activity of MLL fusion proteins. Menin-MLL inhibitors competitively bind to a pocket on menin that is recognized by MLL, thereby disrupting this protein-protein interaction. This leads to the downregulation of MLL target genes, inducing differentiation and apoptosis in leukemia cells.
Caption: Mechanism of Menin-MLL inhibitors.
Comparative Performance Data
The following tables summarize the in vitro potency and cellular activity of this compound and other selected inhibitors. Direct comparison should be made with caution, as experimental conditions may vary between studies.
Table 1: Biochemical and Cellular Potency of Menin-MLL Inhibitors
| Inhibitor | Type | Binding Affinity (Kd/Ki) | Biochemical IC50 | Cellular IC50 (MV4;11) | Cellular IC50 (MOLM-13) | Reference(s) |
| This compound | Covalent | Not Reported | Not Reported | 2.3 nM | 49 nM | [1][2] |
| Revumenib (SNDX-5613) | Reversible | 0.149 nM (Ki) | Not Reported | 10-20 nM | Not Reported | |
| Ziftomenib (KO-539) | Reversible | Not Reported | Not Reported | <25 nM | <25 nM | [3] |
| VTP50469 | Reversible | 104 pM (Ki) | Not Reported | 17 nM | 13 nM | [4][5] |
| MI-503 | Reversible | ~10 nM (Kd) | 14.7 nM | ~250-570 nM (GI50) | ~250-570 nM (GI50) | [6] |
| JNJ-75276617 (Bleximenib) | Reversible | ~0.3 nM | Not Reported | Potent antiproliferative effects | Potent antiproliferative effects | [5] |
| DSP-5336 | Reversible | 6.0 nM (Kd) | 1.4 nM | 10-30 nM | 10-30 nM | [6] |
Table 2: Selectivity Profile of Menin-MLL Inhibitors
| Inhibitor | MLL-Wild Type Cell Lines (e.g., HL-60, K562) | Off-Target Profile | Reference(s) |
| This compound | Not Reported | Not Reported | |
| Revumenib (SNDX-5613) | Significantly less active | Not Reported | |
| Ziftomenib (KO-539) | IC50 >2,500 nM | Highly selective | [3] |
| VTP50469 | IC50 >1,000 nM | Highly selective | [7] |
| MI-503 | Minimal effect | Not Reported | [8] |
| JNJ-75276617 (Bleximenib) | Significantly less active | Selective for menin | [5] |
| DSP-5336 | No inhibition of proliferation | Selective for menin-MLL dependent cells | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Fluorescence Polarization (FP) Competition Assay for Binding Affinity
This assay is used to determine the binding affinity of inhibitors to the menin protein.
Caption: Workflow for a typical FP assay.
Detailed Protocol:
-
Reagent Preparation:
-
Recombinant human menin protein is purified and diluted in FP assay buffer (e.g., PBS, 0.01% Triton X-100, 1 mM DTT).
-
A fluorescently labeled peptide derived from the MLL binding motif (e.g., FAM-labeled MLL4-15) is used as a tracer.
-
Test inhibitors are serially diluted in the assay buffer.
-
-
Assay Procedure:
-
In a 384-well black plate, menin protein and the fluorescent tracer are added to each well at a fixed concentration (e.g., 10 nM menin, 5 nM tracer).
-
Serial dilutions of the test inhibitor are added to the wells. Control wells contain either no inhibitor (maximum polarization) or no menin (minimum polarization).
-
The plate is incubated at room temperature for 30-60 minutes to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Fluorescence polarization is measured using a plate reader with appropriate excitation and emission filters for the fluorophore.
-
The percentage of inhibition is calculated for each inhibitor concentration.
-
The IC50 value is determined by fitting the data to a sigmoidal dose-response curve. The Ki can be calculated from the IC50 using the Cheng-Prusoff equation.
-
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Detailed Protocol:
-
Cell Seeding:
-
Compound Treatment:
-
Cells are treated with a serial dilution of the Menin-MLL inhibitor. A vehicle control (e.g., DMSO) is also included.
-
Plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.[8]
-
-
MTT Addition and Incubation:
-
Solubilization and Absorbance Reading:
-
Data Analysis:
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
The IC50 value is determined by plotting the percentage of viability against the logarithm of the inhibitor concentration.
-
Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression
This technique is used to quantify the mRNA levels of Menin-MLL target genes like HOXA9 and MEIS1.
Detailed Protocol:
-
Cell Treatment and RNA Extraction:
-
Leukemia cells are treated with the Menin-MLL inhibitor or vehicle control for a specified time (e.g., 48 or 72 hours).
-
Total RNA is extracted from the cells using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.
-
-
cDNA Synthesis:
-
Reverse transcription is performed to synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme and random primers.
-
-
Real-Time PCR:
-
The qRT-PCR reaction is set up using a master mix containing SYBR Green or a TaqMan probe, forward and reverse primers for the target genes (HOXA9, MEIS1) and a housekeeping gene (e.g., GAPDH, ACTB), and the cDNA template.
-
The reaction is run on a real-time PCR instrument with a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis:
-
The relative expression of the target genes is calculated using the ΔΔCt method, normalizing the expression to the housekeeping gene and comparing the treated samples to the vehicle control.
-
Summary and Conclusion
This compound is a potent covalent inhibitor of the menin-MLL interaction, demonstrating low nanomolar cellular activity in MLL-rearranged leukemia cell lines. Its covalent mechanism of action may offer advantages in terms of duration of action and potency. However, a comprehensive public dataset on its direct binding affinity and broad selectivity profile is currently lacking, which makes a direct and complete comparison with well-characterized reversible inhibitors like revumenib, ziftomenib, and VTP50469 challenging.
The reversible inhibitors have shown excellent potency and selectivity, with some advancing into clinical trials and demonstrating promising results. The provided data and protocols offer a framework for researchers to evaluate the existing information and guide future studies to further elucidate the comparative efficacy and safety of these promising therapeutic agents. Further head-to-head studies under standardized conditions are warranted to fully understand the relative advantages of covalent versus reversible inhibition of the menin-MLL interaction.
References
- 1. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Time Resolved Fluorescence Resonance Energy Transfer Assay for Discovery of Small Molecule Inhibitors of Methyl-CpG Binding Domain Protein 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting KMT2A-Altered and NPM1-Mutant Leukemia: The Therapeutic Potential of Menin-KMT2A Inhibitor JNJ-75276617 [synapse.patsnap.com]
- 5. ashpublications.org [ashpublications.org]
- 6. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 7. pubs.acs.org [pubs.acs.org]
- 8. texaschildrens.org [texaschildrens.org]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
Safety Operating Guide
Navigating the Disposal of Menin-MLL Inhibitor 19: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential information and a procedural framework for the safe disposal of Menin-MLL inhibitor 19, a potent compound utilized in cancer and diabetes research.
While specific disposal protocols for this compound are not publicly available, a comprehensive approach based on general principles of hazardous waste management and information from safety data sheets (SDS) of similar compounds is essential. Adherence to institutional, local, state, and federal regulations is paramount.
Core Principles of Chemical Waste Disposal
The foundation of safe disposal for any laboratory chemical, including this compound, rests on a few key principles:
-
Segregation: Never mix incompatible waste streams. Chemical wastes should be categorized by their general type, such as flammables, poisons, acids, and bases, to prevent violent reactions or the release of hazardous vapors.[1][2]
-
Proper Labeling and Storage: All waste containers must be clearly labeled with their contents and stored in designated Satellite Accumulation Areas (SAAs).[1] Containers should be kept closed, and incompatible materials must be physically separated.[3]
-
Avoid Sewer Disposal: Hazardous chemicals should not be disposed of down the drain.[1][4] Only certain non-hazardous, aqueous solutions may be suitable for sewer disposal, and even then, pH levels must be within a neutral range.[1]
-
Consult Safety Data Sheets (SDS): The SDS is the primary source of information for handling and disposal of a specific chemical. For compounds like this compound, if a specific SDS is unavailable, reviewing the SDS for similar molecules, such as Menin-MLL inhibitor MI-2, can provide valuable guidance on hazards and necessary precautions.[5]
Procedural Workflow for Disposal
The following diagram outlines the logical steps for the proper disposal of this compound, from initial handling to final removal by environmental health and safety (EHS) personnel.
Caption: Disposal workflow for this compound.
Quantitative Data and Handling Precautions
Based on the safety data sheet for the similar compound, Menin-MLL inhibitor MI-2, the following handling and storage precautions should be considered for this compound.
| Parameter | Guideline | Source |
| Storage Temperature | Powder: -20°C for 1 year. In solvent: -80°C for 6 months; -20°C for 1 month. | [5][6] |
| Personal Protective Equipment (PPE) | Safety goggles with side-shields, protective gloves, impervious clothing, suitable respirator. | [5] |
| Handling Precautions | Avoid inhalation, contact with eyes and skin. Avoid dust and aerosol formation. Use in a well-ventilated area. | [5] |
| Accidental Release Measures | Use full PPE. Absorb solutions with inert material. Decontaminate surfaces with alcohol. Dispose of contaminated material as hazardous waste. | [5] |
| Incompatible Materials | Strong oxidizing agents. | [5] |
Experimental Protocols Referenced in Safety and Disposal
While no specific experimental protocols for the disposal of this compound were found, general laboratory procedures for handling chemical waste are mandated. These are not experiments in the traditional sense but are critical operational protocols.
Protocol for Neutralization of Acidic/Basic Aqueous Waste (if applicable and permitted by EHS):
-
Consult EHS: Before proceeding, confirm with your institution's Environmental Health and Safety department if on-site neutralization is permitted.
-
Wear Appropriate PPE: This includes, at a minimum, a lab coat, safety goggles, and chemical-resistant gloves.
-
Work in a Ventilated Area: Perform the neutralization in a chemical fume hood.
-
Prepare Neutralizing Agent: For acidic waste, use a weak base (e.g., sodium bicarbonate). For basic waste, use a weak acid (e.g., citric acid).
-
Slowly Add Neutralizing Agent: Add the neutralizing agent in small increments to the waste solution while stirring. Monitor the pH of the solution using pH paper or a calibrated pH meter.
-
Target pH Range: Adjust the pH to be between 5.0 and 12.5.[1]
-
Dispose of Neutralized Solution: Once the pH is within the acceptable range, and if confirmed to be non-hazardous by other criteria, the solution may be disposed of down the drain with copious amounts of water, as per institutional guidelines.[1]
Protocol for Decontamination of Empty Containers:
-
Triple Rinse: An empty container that held an acute hazardous waste must be triple rinsed with a solvent capable of removing the residue.[3][4] The rinsate must be collected and disposed of as hazardous waste.[3]
-
Deface Label: Completely remove or deface the original chemical label on the empty container.[4]
-
Dispose of Container: Once properly decontaminated, the container may be disposed of as regular trash, with the cap removed.[4]
By following these guidelines and working closely with your institution's safety officers, you can ensure the safe and compliant disposal of this compound and contribute to a secure research environment.
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. acewaste.com.au [acewaste.com.au]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. vumc.org [vumc.org]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
Essential Safety and Logistical Information for Handling Menin-MLL Inhibitor 19
Disclaimer: As Menin-MLL inhibitor 19 is an investigational compound, a specific Safety Data Sheet (SDS) with comprehensive hazard information is not publicly available. The following guidance is based on the safety profile of a similar Menin-MLL inhibitor, MI-2, and established best practices for handling potent, non-commercialized chemical compounds in a laboratory setting. Researchers must conduct a thorough risk assessment based on the most current information available before beginning any work.
I. Hazard Identification and Personal Protective Equipment (PPE)
Given the nature of investigational drugs, this compound should be handled as a potentially hazardous substance.[1] The primary risks associated with similar compounds include skin and eye irritation, respiratory tract irritation, and potential harm if swallowed.[2] Therefore, a stringent PPE protocol is mandatory to minimize exposure.
Table 1: Hazard Summary and Recommended Personal Protective Equipment
| Hazard Category | Description | Recommended PPE |
| Acute Oral Toxicity | Harmful if swallowed.[2] | No direct PPE, but strict prohibition of eating, drinking, and smoking in the lab is essential.[2] |
| Skin Corrosion/Irritation | Causes skin irritation.[2] | Impervious clothing such as a lab coat, and protective gloves (nitrile is a common choice, consider double-gloving for potent compounds).[2][3][4] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[2] | Safety goggles with side-shields are required to protect against splashes. A face shield may be necessary for high-risk procedures.[2][3][4][5] |
| Respiratory Tract Irritation | May cause respiratory irritation, especially if handled as a powder.[2] | Use in a well-ventilated area, preferably within a chemical fume hood. A suitable respirator should be worn, especially when handling powders or creating aerosols.[2][3][5] |
II. Operational and Disposal Plan
A systematic approach to handling and disposing of this compound is crucial for maintaining a safe laboratory environment. The following step-by-step plan outlines the key logistical considerations from receipt to disposal.
Table 2: Step-by-Step Operational and Disposal Plan
| Step | Action | Detailed Procedure |
| 1. Receiving | Inspect and Log | Upon receipt, inspect the container for any damage or leaks. Log the compound into the chemical inventory, noting the date of arrival and quantity. Store according to supplier recommendations (typically 2-8°C or -20°C for long-term storage).[6] |
| 2. Preparation | Work in a Controlled Environment | All handling of the solid compound and preparation of solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2] Ensure a safety shower and eyewash station are accessible.[2] |
| 3. Weighing | Use Appropriate Equipment | When weighing the powdered form, use a balance within the fume hood or a vented balance safety enclosure. Use appropriate tools (e.g., spatulas) to handle the powder and avoid creating dust. |
| 4. Dissolving | Follow Protocol | When creating solutions, add the solvent to the solid slowly to avoid splashing. Refer to solubility data; for example, some Menin-MLL inhibitors are soluble in DMSO. |
| 5. Use in Experiments | Adhere to Safe Practices | When using the compound in experiments, ensure all PPE is worn correctly. Clearly label all vessels containing the inhibitor. |
| 6. Decontamination | Clean Work Surfaces | After each use, decontaminate all work surfaces and equipment. A common procedure is to scrub with alcohol.[2] |
| 7. Waste Disposal | Segregate and Dispose | Dispose of all contaminated materials, including gloves, pipette tips, and empty vials, as hazardous chemical waste in accordance with local, state, and federal regulations.[2] Do not dispose of down the drain.[2] |
| 8. Emergency Procedures | Know the Protocol | In case of skin contact, wash immediately with plenty of soap and water.[2] For eye contact, rinse cautiously with water for several minutes.[2] If inhaled, move to fresh air.[2] Seek medical attention for any exposure. |
III. Visual Guides for Safe Handling
The following diagrams provide a visual representation of the handling workflow and the relationship between hazards and protective equipment.
References
- 1. Best practices for phase 1 investigational drugs trials - BD IV News [eu.bd.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. maxonchemicals.it.com [maxonchemicals.it.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 6. medchemexpress.com [medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
